Fmoc-Asp(OAll)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNFRRNBFASDKS-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146982-24-3 | |
| Record name | Fmoc-Asp(OAll)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Fmoc-Asp(OAll)-OH in Modern Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity of the target molecule. Among the diverse arsenal of available building blocks, N-α-Fmoc-L-aspartic acid β-allyl ester, commonly known as Fmoc-Asp(OAll)-OH, has emerged as a cornerstone for the synthesis of complex peptides. Its unique structural features offer a powerful tool for navigating the challenges associated with aspartic acid incorporation, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). This technical guide provides a comprehensive overview of the applications, experimental protocols, and strategic advantages of employing this compound in peptide chemistry.
Core Principles: Orthogonality and the Prevention of Aspartimide Formation
This compound is an amino acid derivative where the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain β-carboxyl group is protected by an allyl (All) ester.[1][2] This dual-protection scheme is the foundation of its utility, enabling an orthogonal synthesis strategy.[3][4] In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups.[5]
The primary application of this compound lies in its ability to mitigate the formation of aspartimide, a notorious side reaction in Fmoc-based SPPS. Aspartimide formation is a base-catalyzed intramolecular cyclization involving the backbone amide nitrogen and the side-chain carboxyl group of an aspartic acid residue. This side reaction leads to the formation of a succinimide ring, which can subsequently open to yield a mixture of α- and β-aspartyl peptides, as well as racemization of the aspartic acid residue. The use of the allyl protecting group on the side chain of aspartic acid has been shown to be more effective in reducing aspartimide formation compared to other protecting groups like tert-butyl (tBu).
Key Applications in Peptide Synthesis
The unique properties of this compound lend themselves to several critical applications in advanced peptide synthesis:
-
Synthesis of Complex and Long Peptides: By minimizing aspartimide formation, this compound is instrumental in the successful synthesis of long and complex peptide sequences where aspartic acid residues are present.
-
On-Resin Side-Chain Modification: The selective removal of the allyl group while the peptide remains attached to the solid support opens up possibilities for site-specific modifications of the aspartic acid side chain.
-
Synthesis of Cyclic Peptides: this compound is a key component in the synthesis of cyclic peptides, particularly for forming lactam bridges. The orthogonal deprotection of the allyl group allows for the selective formation of an amide bond between the deprotected aspartic acid side chain and a side-chain amine of another amino acid, such as lysine, to cyclize the peptide on-resin.
Quantitative Data Summary
While coupling efficiencies and deprotection yields are highly sequence-dependent, the following table provides a general comparison of aspartic acid protecting groups in the context of preventing aspartimide formation.
| Protecting Group | Aspartimide Formation (% per cycle) | Key Features |
| OAll (Allyl) | Low | Orthogonal to Fmoc and tBu; removed by Pd(0) catalysis. |
| OtBu (tert-Butyl) | High | Standard acid-labile protecting group. |
| OMpe (3-methylpent-3-yl) | Very Low | Sterically hindered to prevent cyclization. |
| OBno (3-n-butyl-5-nonyl) | Extremely Low | Bulky and flexible, significantly reduces aspartimide formation. |
Note: The percentage of aspartimide formation can vary significantly based on the peptide sequence, coupling conditions, and the duration of exposure to basic conditions.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram outlines the fundamental steps of Fmoc-based SPPS.
Detailed Methodologies
1. Coupling of this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: The peptide-resin should be washed thoroughly with N,N-dimethylformamide (DMF) (3 x volume for 1 min).
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid/coupling reagent solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
After completion, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
2. Selective Deprotection of the Allyl (OAll) Group
This protocol outlines the on-resin removal of the allyl protecting group from the aspartic acid side chain.
-
Resin Preparation: Swell the peptide-resin in a suitable solvent such as dichloromethane (DCM) or a mixture of chloroform/acetic acid/N-methylmorpholine (CHCl₃/AcOH/NMM) (37:2:1) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotection Cocktail:
-
Prepare a solution of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl scavenger, such as phenylsilane (PhSiH₃), in the chosen solvent system.
-
-
Deprotection Reaction:
-
Add the catalyst/scavenger solution to the resin suspension.
-
The reaction is typically carried out for 2-3 hours at room temperature.
-
-
Washing: After complete deprotection, wash the resin thoroughly with DMF and DCM to remove the palladium catalyst and scavenger byproducts.
Mandatory Visualizations
Orthogonal Deprotection Strategy
The following diagram illustrates the orthogonal nature of the Fmoc, OAll, and tBu protecting groups, which are commonly used together in peptide synthesis.
References
An In-depth Technical Guide to N-Fmoc-L-aspartic acid 4-allyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Fmoc-L-aspartic acid 4-allyl ester, a critical building block in modern peptide synthesis and drug development. This document details its chemical properties, applications, and a generalized experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS).
Core Chemical and Physical Properties
N-Fmoc-L-aspartic acid 4-allyl ester, also known as Fmoc-Asp(OAll)-OH, is a derivative of the amino acid L-aspartic acid.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the allyl ester protects the β-carboxyl group. This orthogonal protection scheme is highly valuable in peptide chemistry.[3][4]
Below is a summary of its key quantitative properties:
| Property | Value |
| Molecular Weight | 395.41 g/mol [5] |
| Molecular Formula | C₂₂H₂₁NO₆ |
| CAS Number | 146982-24-3 |
| Appearance | White powder or white crystalline powder |
| Purity | ≥97.0% to ≥99% (HPLC) |
| Melting Point | 109 - 120 °C |
| Optical Rotation | [α]20/D −27±2°, c = 1% in DMF |
| Solubility | Slightly soluble in water |
| Storage Temperature | 2-8°C |
Applications in Research and Drug Development
N-Fmoc-L-aspartic acid 4-allyl ester is a versatile reagent primarily utilized in:
-
Peptide Synthesis: It serves as a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The allyl ester side-chain protection is orthogonal to the acid-labile protecting groups often used for other amino acid side chains (like Boc) and the base-labile Fmoc group on the α-amine. This allows for the selective deprotection of the β-carboxyl group of the aspartic acid residue while the peptide is still attached to the resin.
-
Drug Development: This compound is instrumental in the design and synthesis of complex peptides and peptidomimetics with therapeutic potential. Its use can facilitate the creation of peptides with enhanced bioactivity and stability. The selective deprotection of the allyl group on the resin allows for further modifications, such as lactamization to create cyclic peptides, or conjugation to other molecules like carbohydrates or linkers.
-
Prevention of Aspartimide Formation: A significant challenge in SPPS is the base-catalyzed formation of aspartimide, a side reaction that can occur at Asp residues during Fmoc deprotection with piperidine. The use of the allyl ester as a protecting group for the aspartic acid side chain can help to mitigate this issue compared to other esters.
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of N-Fmoc-L-aspartic acid 4-allyl ester into a peptide sequence using manual or automated SPPS.
Materials:
-
N-Fmoc-L-aspartic acid 4-allyl ester
-
SPPS resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM, Methanol
-
Allyl deprotection cocktail: Pd(PPh₃)₄ and a scavenger such as Phenylsilane or Morpholine in DCM.
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Pre-activate N-Fmoc-L-aspartic acid 4-allyl ester (1.5-4 eq.) with a coupling reagent (e.g., HBTU, 1.5-4 eq.) and a base (e.g., DIPEA, 3-8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Peptide Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Selective Allyl Deprotection (On-Resin):
-
Wash the resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.1-0.3 eq.) and a scavenger (e.g., Phenylsilane, 10-20 eq.) in DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the resin extensively with DCM and DMF.
-
-
On-Resin Modification (Optional): The now-free β-carboxyl group can be used for on-resin cyclization, branching, or conjugation.
-
Final Fmoc Deprotection: Remove the terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
Caption: SPPS workflow incorporating this compound.
Orthogonal Deprotection Strategy
The key advantage of using this compound is the orthogonality of the protecting groups. The Fmoc group is base-labile, the allyl group is removed by palladium-catalyzed cleavage, and other side-chain protecting groups (like Boc or tBu) are acid-labile. This allows for precise, stepwise modifications.
Caption: Orthogonal deprotection of this compound.
References
- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Fmoc-L-aspartic acid 4-allyl ester, 98% | CymitQuimica [cymitquimica.com]
The Allyl Ester (Alloc) Protecting Group in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. The allyloxycarbonyl (Alloc) group has emerged as a versatile and powerful tool for the protection of amino, carboxyl, and hydroxyl functionalities. Its defining feature is its unique deprotection mechanism, which confers orthogonality to the most common protecting group strategies, namely the acid-labile Boc and base-labile Fmoc groups. This orthogonality allows for the selective deprotection and modification of specific amino acid side chains while the peptide remains anchored to the solid support, enabling the synthesis of complex architectures such as cyclic peptides, branched peptides, and peptide-drug conjugates.[1][2] This technical guide provides a comprehensive overview of the chemistry, application, and detailed methodologies associated with the use of the Alloc protecting group in SPPS.
The Chemistry of the Alloc Group
The Alloc group is a carbamate-based protecting group that is introduced by reacting an amine with allyl chloroformate or diallyl dicarbonate under basic conditions. It is stable to the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, a property that is fundamental to its utility in orthogonal protection schemes.[3]
The key to the Alloc group's utility lies in its selective removal under mild, neutral conditions using a palladium(0) catalyst.[4] The deprotection mechanism involves the formation of a π-allyl-palladium complex, which is then cleaved by a scavenger, liberating the free amine and regenerating the catalyst. More recently, metal-free deprotection methods have also been developed, addressing concerns about potential palladium contamination in the final peptide product.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the deprotection mechanism of the Alloc group via palladium catalysis.
Data Presentation: Comparison of Deprotection Methods
The efficiency of Alloc deprotection can be influenced by the choice of catalyst, scavenger, and reaction conditions. The following tables summarize quantitative data for both palladium-catalyzed and metal-free methods.
| Palladium-Catalyzed Alloc Deprotection | ||||
| Catalyst | Scavenger | Equivalents (Catalyst/Scavenger) | Time | Purity |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 0.1 / 25 | 2 x 20 min | >98% |
| Pd(PPh₃)₄ | Dimethylamine borane (Me₂NH·BH₃) | 0.1 / 40 | 40 min | Quantitative |
| Pd(PPh₃)₄ | N-Methylaniline | 1.0 / 28 | 2 hours | High |
| Pd(PPh₃)₂Cl₂ | Meldrum's acid / Triethylsilane | - | - | High |
| Metal-Free Alloc Deprotection | ||||
| Reagents | Solvent | Temperature | Time | Purity |
| Iodine (I₂), Water (H₂O) | PolarClean (PC) / Ethyl Acetate (EtOAc) | 50°C | 1.5 hours | >99% |
Experimental Protocols
Synthesis of Fmoc-Lys(Alloc)-OH
This protocol describes a common method for the synthesis of Fmoc-Lys(Alloc)-OH, a widely used building block in SPPS.
Materials:
-
H-Lys-OH
-
Copper(II) sulfate pentahydrate
-
Sodium carbonate
-
Allyl chloroformate
-
Thioacetamide
-
Fmoc-succinimide (Fmoc-OSu)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Copper Complex Formation: Dissolve H-Lys-OH and copper(II) sulfate in water. Add sodium carbonate solution to precipitate the copper complex of lysine.
-
Alloc Protection: Suspend the copper-lysine complex in a mixture of water and dioxane. Cool the mixture to 0°C and add allyl chloroformate dropwise while maintaining the pH with sodium carbonate solution.
-
Copper Removal: After the reaction is complete, add thioacetamide to the solution to precipitate copper sulfide. Filter off the precipitate.
-
Fmoc Protection: To the filtrate containing Lys(Alloc), add dioxane and Fmoc-succinimide. Allow the reaction to proceed overnight.
-
Work-up and Purification: Acidify the reaction mixture with HCl and extract the product with ethyl acetate. Wash the organic layer, dry, and evaporate the solvent to yield Fmoc-Lys(Alloc)-OH. A 100g scale preparation can yield 85% of the final product.
Palladium-Catalyzed Alloc Deprotection on Solid Support
This protocol outlines the on-resin deprotection of the Alloc group using a palladium catalyst.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Alloc-protected peptide-resin in DCM in a suitable reaction vessel.
-
Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ (0.1-0.35 equivalents relative to resin loading) and phenylsilane (20-25 equivalents) in DCM.
-
Deprotection: Add the reagent solution to the resin and agitate for 20-40 minutes at room temperature. Repeat the treatment to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DCM and DMF to remove all traces of the palladium catalyst and scavenger byproducts.
Metal-Free Alloc Deprotection on Solid Support
This protocol details a greener alternative for Alloc deprotection using an iodine-based system.
Materials:
-
Alloc-protected peptide-resin
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean (PC)
-
Ethyl acetate (EtOAc)
Procedure:
-
Resin Swelling: Swell the Alloc-protected peptide-resin in a 1:4 mixture of PC/EtOAc.
-
Deprotection Solution: Prepare a solution of I₂ (5 equivalents) in a 1:8 mixture of H₂O/PC/EtOAc.
-
Deprotection Reaction: Add the deprotection solution to the resin and heat at 50°C for 1.5 hours.
-
Washing: After the reaction, wash the resin thoroughly with PC/EtOAc to remove residual iodine.
Orthogonal Protection Strategy in SPPS
The orthogonality of the Alloc group is a key advantage in the synthesis of complex peptides. The following diagram illustrates a typical orthogonal protection scheme in Fmoc-based SPPS, allowing for selective side-chain modification.
Conclusion
The allyloxycarbonyl (Alloc) protecting group is an invaluable tool in modern solid-phase peptide synthesis. Its stability to both acidic and basic conditions, combined with its selective removal under mild, neutral conditions, provides a high degree of orthogonality that is essential for the synthesis of complex peptides. The development of both robust palladium-catalyzed and environmentally friendly metal-free deprotection protocols further enhances its versatility. For researchers and professionals in peptide chemistry and drug development, a thorough understanding of the principles and methodologies associated with the Alloc group is crucial for the successful design and synthesis of novel and intricate peptide-based molecules.
References
A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has transformed the landscape of peptide science, enabling the efficient and rapid assembly of amino acid chains. The Fluorenylmethyloxycarbonyl (Fmoc) strategy stands as the most prevalent approach in SPPS, favored for its mild deprotection conditions and versatility. This guide offers a thorough exploration of the core principles of Fmoc SPPS, complete with detailed experimental protocols and quantitative data to aid researchers in their peptide synthesis endeavors.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS is a cyclical process characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin.[1][2][3] This methodology hinges on a series of fundamental principles:
-
Solid Support (Resin): The synthesis commences with an inert solid support, typically polystyrene beads cross-linked with divinylbenzene and functionalized with a linker. The selection of the resin and linker is critical as it dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[3][4]
-
Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This protective measure is essential to prevent unintended reactions and to ensure the peptide chain is elongated in the correct sequence.
-
Side-Chain Protection: The reactive side chains of certain amino acids are shielded by acid-labile protecting groups. This prevents their interference during the synthesis process. These protecting groups must be stable under the basic conditions used for Fmoc removal but labile under the final acidic cleavage conditions.
-
The SPPS Cycle: The synthesis progresses through a series of repeated cycles, with each cycle adding a single amino acid to the peptide chain. Each cycle comprises three main steps: Fmoc deprotection, amino acid activation and coupling, and washing.
-
Cleavage and Final Deprotection: Upon completion of the desired peptide sequence, the peptide is cleaved from the resin. Simultaneously, the side-chain protecting groups are removed using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.
The Chemistry of Fmoc SPPS
The success of Fmoc SPPS relies on a series of well-controlled chemical reactions. A foundational understanding of these reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Fmoc Group Removal (Deprotection)
The Fmoc protecting group is removed by a base-induced β-elimination mechanism. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of dibenzofulvene and carbon dioxide. The reactive dibenzofulvene intermediate is subsequently scavenged by the secondary amine to form a stable adduct, which is then washed away.
Peptide Bond Formation (Coupling)
For an amide bond to form, the carboxyl group of the incoming Fmoc-amino acid must be activated. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester or an acid halide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium and uronium/aminium salts like HBTU. The activated amino acid then readily reacts with the free N-terminal amine of the resin-bound peptide to form a stable peptide bond.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in Fmoc-SPPS is paramount for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.
Table 1: Common Resins for Fmoc-SPPS
| Resin Type | Linker | C-Terminal Functionality | Typical Loading (mmol/g) |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 0.5 - 1.2 |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic Acid (Protected) | 1.0 - 2.0 |
| Rink Amide Resin | Rink Amide | Amide | 0.4 - 0.8 |
Table 2: Deprotection Reagents and Conditions
| Reagent | Concentration | Solvent | Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | Standard and most common reagent. |
| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Reduces aspartimide formation. |
| DBU/Piperidine | 2-10% DBU / 2% Piperidine | DMF | 2 x 2-5 minutes | Faster deprotection, but can increase side reactions. |
Table 3: Common Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Solvent | Typical Coupling Time | Notes |
| HBTU/DIPEA | 1 : 0.95 : 2 | DMF | 30 - 60 minutes | Highly efficient and widely used. |
| HATU/DIPEA | 1 : 0.95 : 2 | DMF | 15 - 45 minutes | Excellent for hindered couplings. |
| DIC/HOBt | 1 : 1 : 1 | DMF or DCM/DMF | 1 - 2 hours | Cost-effective; can form insoluble urea byproduct. |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual synthesis of a model peptide using Fmoc-SPPS. These can be adapted for automated synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Weigh Resin: Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.
-
Swelling: Add enough N,N-Dimethylformamide (DMF) (approximately 10-15 mL per gram of resin) to completely cover the resin. Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
Solvent Removal: After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.
Protocol 2: Fmoc Deprotection
-
Add Deprotection Solution: To the swollen resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).
-
Agitate: Agitate the resin for the specified time (e.g., 5-10 minutes) at room temperature.
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat the deprotection step one more time with fresh deprotection solution.
-
Wash: Wash the resin thoroughly with DMF (5-7 times, with a volume sufficient to cover the resin each time) to remove all traces of the deprotection reagent.
Protocol 3: Amino Acid Coupling
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution. Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for the specified coupling time (see Table 3) at room temperature.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 4: Monitoring the Synthesis (Kaiser Test)
The Kaiser test, or ninhydrin test, is a qualitative method used to detect the presence of free primary amines on the resin.
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel after the coupling step and wash them with ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
-
Interpretation of Results:
-
Intense Blue/Purple beads and solution: Indicates the presence of free primary amines (incomplete coupling). The coupling step should be repeated.
-
Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling). The synthesis can proceed to the next deprotection step.
-
Protocol 5: Cleavage and Final Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
Prepare Cleavage Cocktail: Prepare the cleavage cocktail. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail depends on the amino acid sequence of the peptide.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.
Conclusion
Fmoc solid-phase peptide synthesis is a robust and versatile technology that has become the cornerstone of modern peptide science. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from basic biological research to the development of novel therapeutics. By carefully controlling the synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Asp(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Asp(OAll)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), offering a strategic advantage for the synthesis of complex peptides, particularly those requiring side-chain modification or cyclization. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the β-carboxyl group is protected by an allyl (All) ester. This orthogonal protection scheme allows for the selective deprotection of the side chain under mild conditions, leaving the peptide anchored to the resin and other protecting groups intact.[1]
The primary application of Fmoc-Asp(OAll)-OH lies in the on-resin cyclization of peptides to form lactam bridges, which can enhance biological activity and stability.[2][3] The allyl protecting group is stable to the piperidine solutions used for Fmoc removal but can be selectively cleaved using palladium(0) catalysts.[1] This methodology provides a robust route to cyclic peptides and other modified peptide structures. Furthermore, the use of an allyl ester for side-chain protection can be advantageous in minimizing the risk of aspartimide formation, a common side reaction in Fmoc-SPPS that can lead to impurities and reduced yield.[4]
Key Applications
-
On-resin peptide cyclization: Formation of side-chain-to-side-chain or side-chain-to-terminus lactam bridges.
-
Synthesis of branched peptides: Selective deprotection of the aspartate side chain allows for the synthesis of peptides with branches at the aspartic acid residue.
-
Post-synthesis modification: The deprotected carboxyl group can be conjugated to other molecules, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG).
-
Minimization of aspartimide formation: The allyl ester is less prone to this side reaction compared to other protecting groups like tert-butyl esters.
Data Presentation
Table 1: Palladium(0)-Catalyzed Allyl Deprotection Conditions
| Catalyst (eq.) | Scavenger (eq.) | Solvent | Time | Temperature | Efficacy | Reference |
| Pd(PPh₃)₄ (0.2) | Phenylsilane (20) | DCM | 2 x 20 min | Room Temp. | High | |
| Pd(PPh₃)₄ (0.1-0.35) | Phenylsilane (24) | DCM | 30 min | Room Temp. | High | |
| Pd(PPh₃)₄ (0.1-0.35) | N-Methylaniline (28) | DCM/DMF | 2 hours | Room Temp. | High | |
| Pd(PPh₃)₄ | K₂CO₃ | Methanol | - | - | 82-97% Yield |
Note: The efficiency of the deprotection reaction can be influenced by factors such as resin swelling, steric hindrance within the peptide sequence, and the age of the palladium catalyst.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a solid support using the Fmoc/tBu strategy.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.
- Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HCTU, 3.9 equivalents), in a minimal amount of DMF.
- Add a base (e.g., N-methylmorpholine at 0.4 M) and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 1-3 hours.
- Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
- Drain the coupling solution and wash the resin with DMF.
4. Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Allyl Deprotection
This protocol describes the selective removal of the allyl protecting group from the aspartic acid side chain.
1. Resin Preparation:
- Wash the peptide-resin with DCM (5 times).
2. Deprotection Cocktail Preparation:
- In a separate, dry, and inert-atmosphere-flushed vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents) and a scavenger such as phenylsilane (20 equivalents) in DCM. Caution: Palladium catalysts are sensitive to air and moisture.
3. Deprotection Reaction:
- Add the deprotection cocktail to the resin.
- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5 minutes.
- Agitate the mixture at room temperature for 20 minutes.
- Drain the solution and repeat the deprotection step with a fresh cocktail for another 20 minutes to ensure complete removal.
4. Washing:
- Wash the resin thoroughly with a 5 mM sodium diethyldithiocarbamate solution in DMF to scavenge any residual palladium.
- Wash the resin with DMF (5 times) and DCM (5 times).
Protocol 3: On-Resin Lactam Bridge Formation (Cyclization)
This protocol is for the intramolecular cyclization between the deprotected aspartic acid side chain and the N-terminal amine.
1. N-terminal Fmoc Deprotection:
- Perform the Fmoc deprotection of the N-terminal amino acid as described in Protocol 1, step 2.
2. Cyclization:
- Swell the resin in N-Methyl-2-pyrrolidone (NMP).
- In a separate vial, dissolve a coupling reagent such as HATU (4 equivalents) in NMP and add it to the reaction vessel.
- Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the reaction vessel.
- Allow the cyclization reaction to proceed for 4-24 hours at room temperature.
- Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
3. Washing:
- Wash the resin with DMF (5 times) and DCM (5 times).
Protocol 4: Cleavage from Resin and Purification
1. Cleavage:
- Dry the resin under vacuum.
- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
2. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether.
- Lyophilize the crude peptide.
- Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Workflow for SPPS and on-resin cyclization using this compound.
Caption: Catalytic cycle of palladium(0)-mediated allyl deprotection.
Troubleshooting
-
Incomplete Allyl Deprotection:
-
Cause: Inactivated catalyst, inefficient scavenger, or poor resin swelling.
-
Solution: Use fresh, high-quality Pd(PPh₃)₄. Ensure adequate equivalents of the scavenger. Allow for sufficient resin swelling in an appropriate solvent (DCM). Consider performing the deprotection twice.
-
-
Aspartimide Formation:
-
Cause: This side reaction is promoted by the basic conditions of Fmoc deprotection, especially in sequences like Asp-Gly.
-
Solution: While the allyl protecting group helps mitigate this, for particularly sensitive sequences, consider using milder Fmoc deprotection conditions (e.g., lower concentration of piperidine or shorter reaction times).
-
-
Low Cyclization Yield:
-
Cause: Steric hindrance in the peptide sequence, incomplete deprotection of either the allyl group or the N-terminal Fmoc group.
-
Solution: Ensure complete deprotection before attempting cyclization. Increase the cyclization reaction time and monitor progress by LC-MS. Consider using stronger coupling reagents for the cyclization step.
-
-
Racemization:
-
Cause: Can occur at the aspartic acid α-carbon during activation for coupling.
-
Solution: Use coupling reagents known to suppress racemization, such as HATU, and avoid excessive amounts of base. Maintain a low reaction temperature during coupling.
-
References
Application Notes and Protocols: On-Resin Lactam Bridge Formation Using Fmoc-Asp(OAll)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
On-resin cyclization is a powerful strategy in solid-phase peptide synthesis (SPPS) for the efficient production of cyclic peptides.[1] These conformationally constrained molecules often exhibit enhanced biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts, making them attractive candidates for drug development.[2] This document provides detailed application notes and protocols for the formation of lactam bridges on-resin, specifically utilizing the orthogonally protected amino acid, Fmoc-Asp(OAll)-OH. The allyl (All) protecting group of the aspartic acid side chain is stable to the basic conditions used for Fmoc deprotection but can be selectively removed under mild conditions using a palladium(0) catalyst, allowing for subsequent intramolecular amide bond formation.[3][4] This methodology is a cornerstone for the synthesis of side-chain-to-side-chain cyclized peptides.
Key Advantages of the this compound Strategy
-
Orthogonality: The allyl protecting group is completely orthogonal to the Fmoc and many common side-chain protecting groups (e.g., tBu, Trt, Pbf), allowing for selective deprotection without affecting other parts of the peptide.[5]
-
Mild Deprotection Conditions: The removal of the allyl group is achieved under neutral and mild conditions, which preserves the integrity of sensitive peptide sequences.
-
Reduced Side Reactions: On-resin cyclization minimizes intermolecular side reactions, such as oligomerization, which can be problematic in solution-phase cyclization. The use of the allyl ester for protecting the aspartic acid side chain also helps in mitigating aspartimide formation, a common side reaction in Fmoc-based SPPS.
Experimental Data Summary
Table 1: Reagents and Conditions for Allyl Deprotection
| Catalyst | Scavenger | Equivalents (Catalyst) | Equivalents (Scavenger) | Solvent | Temperature (°C) | Time | Efficacy | Reference |
| Pd(PPh₃)₄ | Phenylsilane | 0.1-0.35 | 20 | DCM or DMF | 25-38 | 2 x 20 min | High | |
| Pd(PPh₃)₄ | Morpholine | 0.1 | Not Specified | THF:DMSO:0.5M HCl (2:2:1) | 25 | Not Specified | Optimal | |
| Pd(PPh₃)₄ | N-Methylaniline | 0.1-0.35 | 28 | DCM/DMF | 25 | 2 hours | High | |
| Pd(PPh₃)₄ | Dimedone | Not Specified | Not Specified | THF | 25 | Not Specified | Effective | |
| Pd(PPh₃)₄ | N,N'-dimethylbarbituric acid | Not Specified | Not Specified | THF | 25 | Not Specified | Effective | |
| Pd(PPh₃)₄ | Borane dimethylamine complex | 0.1 | 4 | Not Specified | 25 | Not Specified | Effective |
Table 2: Common Coupling Reagents for Lactamization
| Coupling Reagent | Base | Equivalents (Reagent:Base) | Solvent | Time (hours) | Notes | Reference |
| HATU | DIPEA | 3:6 | NMP | 4-24 | Commonly used and effective. | |
| PyBOP | DIPEA | 3:6 | NMP | Not Specified | Effective for lactamization. | |
| HBTU | DIPEA | 3:6 | NMP | Not Specified | Effective for lactamization. | |
| DIC | HOBt | 5:5 | DMF | Not Specified | Standard coupling conditions. | |
| PyAOP | Not Specified | Not Specified | Not Specified | Not Specified | Used for lactam bridge formation. |
Experimental Protocols
Protocol 1: On-Resin Allyl Deprotection of Asp(OAll)
This protocol describes the selective removal of the allyl protecting group from the aspartic acid side chain of a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing an Asp(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane, Morpholine, or N-Methylaniline)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere. This helps to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Preparation: In a separate flask, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.35 equivalents relative to resin substitution) and the chosen scavenger (refer to Table 1 for equivalents) in the appropriate solvent (e.g., DCM or a DCM/DMF mixture).
-
Deprotection Reaction: Add the deprotection solution to the swollen resin.
-
Incubation: Gently agitate the resin slurry at room temperature. The reaction time can vary from 30 minutes to a few hours depending on the chosen scavenger and reaction conditions. For microwave-assisted deprotection, two 5-minute irradiations at 38°C can be performed.
-
Washing: After the reaction is complete, thoroughly wash the resin to remove the catalyst and scavenger byproducts. A typical washing sequence is:
-
DCM (3 x 5 mL)
-
0.5% DIPEA in NMP (3 x 5 mL)
-
0.5% sodium diethyldithiocarbamate in NMP (3 x 5 mL) to remove residual palladium
-
NMP (3 x 5 mL)
-
-
Confirmation of Deprotection: Before proceeding to the cyclization step, it is crucial to confirm the complete removal of the allyl group. This can be done by taking a small aliquot of the resin, cleaving the peptide, and analyzing it by mass spectrometry. A qualitative method like the Kaiser test can be used to check for the presence of the free amine on a Lys(Alloc) if it was deprotected simultaneously.
Protocol 2: On-Resin Lactam Bridge Formation
This protocol outlines the intramolecular cyclization between the deprotected aspartic acid side chain and a free amine (e.g., from a deprotected Lys(Alloc) side chain or the N-terminal amine).
Materials:
-
Peptide-resin with deprotected Asp and amine functionalities
-
Coupling reagent (e.g., HATU, PyBOP, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Ensure the peptide-resin from Protocol 1 is well-swollen in the reaction solvent (NMP or DMF).
-
Coupling Reagent Activation: In a separate vial, prepare the cyclization solution. For example, using HATU, dissolve the coupling reagent (3 equivalents) and DIPEA (6 equivalents) in NMP.
-
Cyclization Reaction: Add the activated coupling solution to the peptide-resin.
-
Incubation: Allow the reaction to proceed at room temperature with gentle agitation for 4-24 hours. The progress of the cyclization can be monitored by performing a Kaiser test on a few resin beads; a negative result (yellow beads) indicates the completion of the reaction.
-
Washing: Once the cyclization is complete, wash the resin extensively with NMP (3 x 5 mL) and then DCM (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is then typically precipitated in cold ether, lyophilized, and purified by reverse-phase HPLC.
Mandatory Visualizations
References
Synthesis of Cyclic Peptides Utilizing Fmoc-Asp(OAll)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a pivotal strategy in drug discovery and development, offering advantages such as enhanced conformational rigidity, increased receptor affinity and selectivity, and improved metabolic stability compared to their linear counterparts. A key challenge in cyclic peptide synthesis is the selection of an appropriate orthogonal protecting group strategy to enable selective side-chain deprotection and subsequent intramolecular cyclization. Fmoc-Asp(OAll)-OH, an N-α-Fmoc-protected L-aspartic acid with its β-carboxyl group protected by an allyl (All) ester, has emerged as a valuable building block for the synthesis of lactam-bridged cyclic peptides. The allyl group's unique deprotection chemistry, typically mediated by a palladium(0) catalyst, provides excellent orthogonality with the acid-labile side-chain protecting groups and the base-labile Fmoc group commonly used in solid-phase peptide synthesis (SPPS).[1][2] This orthogonality allows for selective deprotection of the aspartic acid side chain while the peptide remains anchored to the solid support, facilitating efficient on-resin cyclization and minimizing intermolecular side reactions.[3]
This compound is particularly advantageous in preventing aspartimide formation, a common and problematic side reaction associated with aspartic acid residues during Fmoc-based SPPS.[4] This application note provides detailed protocols for the synthesis of cyclic peptides using this compound, including linear peptide assembly, on-resin allyl deprotection, intramolecular lactam bridge formation, and final cleavage and purification.
Key Applications
The use of this compound in cyclic peptide synthesis is critical for various research and development areas:
-
Pharmaceutical Research and Development: Crafting potent and stable peptide-based therapeutics.[4]
-
Structure-Activity Relationship (SAR) Studies: Investigating the impact of conformational constraints on biological activity.
-
Development of Peptide-Based Diagnostics: Engineering stable and specific targeting agents.
-
Immunological Studies: Synthesizing constrained peptide antigens for antibody production and immunological research.
Experimental Workflow
The overall workflow for the synthesis of a cyclic peptide using this compound is depicted below. The process begins with the standard solid-phase synthesis of the linear peptide, followed by selective deprotection of the allyl group, on-resin cyclization, and finally, cleavage from the resin and purification.
Caption: Workflow for On-Resin Cyclic Peptide Synthesis using this compound.
Quantitative Data Summary
The efficiency of on-resin cyclization using this compound can be influenced by the peptide sequence, resin choice, and reaction conditions. The following table summarizes representative data from studies employing this methodology.
| Peptide Type | Cyclization Method | Reported Yield | Purity (Linear Precursor) | Reference |
| Lactam-bridged cyclic peptide | On-resin cyclization | ~83% | Good | |
| Lactam-bridged cyclic peptide | On-resin cyclization | 9% - 30% (isolated) | Not specified |
Note: Yields are highly dependent on the specific peptide sequence and optimization of the synthesis and cyclization protocols.
Experimental Protocols
Linear Peptide Synthesis
The linear peptide is assembled on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (4 equivalents), a coupling reagent such as HCTU (3.9 equivalents), and a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (8 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.
-
Incorporate this compound at the desired position in the peptide sequence using the same coupling protocol.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
On-Resin Allyl Group Deprotection
This step involves the selective removal of the allyl protecting group from the aspartic acid side chain using a palladium(0) catalyst.
Methodology:
-
Resin Preparation: Wash the resin-bound linear peptide with DCM (5 times).
-
Deprotection Cocktail Preparation: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents relative to resin loading) and a scavenger such as phenylsilane or morpholine (20-40 equivalents) in an inert solvent like DCM or a mixture of CHCl₃/AcOH/NMM (37:2:1).
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours at room temperature. Microwave irradiation (38-50°C for 5-10 minutes) can also be employed to accelerate this step.
-
-
Washing: Thoroughly wash the resin with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium catalyst, followed by extensive DMF and DCM washes.
On-Resin Intramolecular Lactam Bridge Formation
Following the deprotection of the aspartic acid side chain and the N-terminal amine, the on-resin cyclization is performed.
Methodology:
-
Resin Preparation: Swell the resin in DMF or NMP.
-
Cyclization Reaction:
-
Add a solution of a coupling reagent (e.g., PyAOP, HATU, or HBTU) (3-5 equivalents) and a base (e.g., DIEA or NMM) (6-10 equivalents) in DMF or NMP to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by a Kaiser test.
-
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM.
Cleavage from Resin and Purification
The final cyclic peptide is cleaved from the solid support, and the remaining side-chain protecting groups are removed.
Methodology:
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water).
-
Cleavage: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Lyophilization: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical HPLC.
Troubleshooting and Optimization
-
Incomplete Allyl Deprotection: This can be caused by catalyst inactivation or insufficient scavenger. Ensure an inert atmosphere during the reaction and use a sufficient excess of the scavenger. Thorough washing after deprotection is crucial to remove any catalyst residues that might interfere with subsequent steps.
-
Low Cyclization Yield: Steric hindrance within the peptide sequence can impede cyclization. Optimizing the coupling reagents, reaction time, and temperature can improve yields. The choice of a linker on the resin can also influence cyclization efficiency.
-
Aspartimide Formation: While this compound is designed to minimize this, prolonged exposure to basic conditions during Fmoc deprotection can still be a concern for sensitive sequences. Using milder deprotection conditions or additives like HOBt in the piperidine solution can help mitigate this side reaction.
By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize this compound for the successful synthesis of a wide range of cyclic peptides for various applications in research and drug development.
References
Application Notes and Protocols for Fmoc-Asp(OAll)-OH Coupling in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid (Asp) residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is often complicated by the formation of aspartimide-related impurities. This side reaction, catalyzed by the basic conditions of Fmoc deprotection, can lead to a mixture of α- and β-aspartyl peptides and racemization, significantly impacting the purity and yield of the target peptide. The use of Fmoc-Asp(OAll)-OH, where the side-chain carboxyl group is protected by an allyl (All) ester, presents a robust strategy to mitigate this issue. The allyl protecting group is stable to the basic conditions used for Fmoc removal and can be selectively cleaved under mild, orthogonal conditions using a palladium(0) catalyst.
These application notes provide detailed protocols and comparative data for the efficient use of this compound in automated peptide synthesizers, enabling the synthesis of high-purity peptides containing aspartic acid.
Advantages of this compound in Automated SPPS
-
Reduced Aspartimide Formation: The primary advantage of the allyl protecting group over the more common tert-butyl (tBu) group is the significant reduction in aspartimide formation, particularly in sequences prone to this side reaction like Asp-Gly, Asp-Asn, and Asp-Ser.
-
Orthogonal Deprotection: The allyl group is cleaved under neutral conditions using a palladium(0) catalyst, which is orthogonal to the acidic cleavage of tBu-based protecting groups and the basic cleavage of the Fmoc group. This allows for selective deprotection of the Asp side chain for on-resin modifications such as cyclization or branching.
-
Compatibility: this compound is fully compatible with standard automated Fmoc-SPPS protocols and commercially available resins and reagents.
Data Presentation
Table 1: Comparative Coupling Efficiency of this compound with Common Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency, especially with amino acid derivatives that may present some steric hindrance. The following table provides a summary of expected coupling efficiencies and recommended conditions for this compound with various common coupling reagents in an automated peptide synthesizer.
| Coupling Reagent | Activator Base | Typical Coupling Time (Automated Synthesizer) | Estimated Coupling Efficiency (%) | Notes |
| HATU | DIPEA | 20 - 45 minutes | > 99% | Highly efficient and fast. Recommended for most applications, including sterically hindered couplings. |
| HBTU | DIPEA | 30 - 60 minutes | > 98% | A reliable and cost-effective alternative to HATU. |
| DIC/Oxyma | N/A | 45 - 90 minutes | > 97% | Carbodiimide-based method; generally slower but effective and can reduce side reactions for sensitive residues. |
Note: Coupling times and efficiencies are sequence-dependent and can vary based on the specific peptide, resin, and synthesizer conditions. The data presented is a representative expectation based on typical performance.
Table 2: Aspartimide Formation in a Model Peptide Sequence (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
This table illustrates the significant reduction in aspartimide-related byproducts when using this compound compared to the standard Fmoc-Asp(OtBu)-OH in a sequence known to be highly susceptible to this side reaction.
| Aspartic Acid Derivative | Fmoc Deprotection Conditions | % Target Peptide | % Aspartimide-Related Byproducts |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | ~75% | ~25% |
| This compound | 20% Piperidine in DMF | > 98% | < 2% |
Note: The percentages are illustrative and based on typical results from studies on aspartimide-prone sequences. Actual values can vary depending on the specific synthesis conditions.
Experimental Protocols
Protocol 1: Automated Coupling of this compound
This protocol provides a general procedure for the coupling of this compound on a standard automated peptide synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™). The HATU/DIPEA method is described here due to its high efficiency.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection: Perform the standard automated Fmoc deprotection cycle using 20% piperidine in DMF.
-
Washing: The synthesizer will automatically wash the resin with DMF to remove residual piperidine.
-
Amino Acid Delivery: The synthesizer will deliver a solution of this compound (typically 4-5 equivalents relative to resin loading) in DMF to the reaction vessel.
-
Coupling Reagent and Base Delivery: The synthesizer will deliver a solution of HATU (typically 3.9-4.9 equivalents) and DIPEA (typically 8-10 equivalents) in DMF.
-
Coupling Reaction: The reaction mixture is agitated at room temperature for 20-45 minutes. For microwave-assisted synthesizers, a shorter coupling time at an elevated temperature (e.g., 5 minutes at 75°C) can be employed.
-
Washing: After the coupling is complete, the synthesizer will drain the reaction mixture and thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The synthesizer proceeds to the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
This protocol describes the selective removal of the allyl protecting group from the aspartic acid side chain while the peptide is still attached to the resin. This procedure is typically performed after the completion of the linear peptide sequence assembly.
Materials:
-
Peptide-resin containing Asp(OAll)
-
Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl scavenger: Phenylsilane (PhSiH₃) or N,N'-Dimethylbarbituric acid (NDMBA)
-
Solvent: Dichloromethane (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine (CHCl₃/AcOH/NMM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling and Washing: Swell the peptide-resin in DCM for 30 minutes. Wash the resin thoroughly with DCM.
-
Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) in DCM. Add the allyl scavenger (e.g., Phenylsilane, 20-40 equivalents).
-
Deprotection Reaction: Add the deprotection cocktail to the resin-containing reaction vessel. Agitate the mixture gently under an inert atmosphere for 1-2 hours at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
Washing: After complete deprotection, drain the reaction mixture and wash the resin extensively with DCM (at least 5 times) to remove all traces of the palladium catalyst and scavenger. Follow with several washes with DMF.
Visualizations
Diagram 1: Automated Fmoc-SPPS Cycle for this compound Incorporation
Caption: Automated Fmoc-SPPS cycle for incorporating this compound.
Diagram 2: Orthogonal Deprotection Workflow
Application Notes and Protocols for Selective Side-Chain Deprotection of Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies for the selective deprotection of the β-carboxyl group of aspartic acid (Asp) residues in peptide synthesis. The selection of an appropriate side-chain protecting group and its subsequent selective removal are critical for the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring site-specific modifications.
A primary challenge in handling aspartic acid residues during peptide synthesis is the propensity for aspartimide formation, a base-catalyzed intramolecular cyclization that can lead to a mixture of impurities and reduced yield of the desired product.[1][2] This side reaction is particularly problematic during the repeated piperidine treatments used for Nα-Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS).[1][3] The choice of the aspartic acid side-chain protecting group is therefore a crucial factor in a successful peptide synthesis strategy.
This document outlines the characteristics of commonly used aspartic acid side-chain protecting groups, their selective deprotection protocols, and quantitative data regarding their effectiveness in minimizing aspartimide formation.
Orthogonal Protection Strategies for Aspartic Acid
The principle of orthogonal protection is fundamental to modern peptide chemistry. It allows for the selective removal of one type of protecting group in the presence of others.[4] In the context of Fmoc-based SPPS, the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while side-chain protecting groups are typically acid-labile (e.g., tert-butyl) or removable by other specific reagents. For selective modification of the aspartic acid side chain on-resin, a protecting group that can be removed under conditions that do not affect the Nα-Fmoc group or other side-chain protecting groups is required.
Aspartimide Formation: A Major Side Reaction
Aspartimide formation is a significant side reaction that compromises the purity and yield of synthetic peptides. It is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring. This reaction is promoted by the basic conditions used for Fmoc deprotection. The resulting aspartimide is unstable and can be opened by nucleophiles like piperidine or water to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their racemized forms.
Comparison of Aspartic Acid Side-Chain Protecting Groups
The choice of protecting group for the aspartic acid side chain is critical for minimizing aspartimide formation and enabling selective deprotection. The following table summarizes the properties of several commonly used protecting groups.
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality & Key Features |
| tert-Butyl ester | OtBu | Strong acid (e.g., high concentration of TFA) | Orthogonal to the base-labile Fmoc group. Commonly used but susceptible to aspartimide formation in sensitive sequences. |
| Benzyl ester | OBzl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Fmoc/tBu and Boc strategies. Stable to both acidic and basic conditions used in standard SPPS. |
| Allyl ester | OAll | Palladium(0) catalysis (e.g., Pd(PPh₃)₄ with a scavenger) | Stable to both TFA and piperidine. Allows for selective deprotection on-resin. |
| 9-Fluorenylmethyl ester | OFm | Mild base (e.g., 20% piperidine in DMF) | Deprotection with the same reagent as Nα-Fmoc removal, but at different concentrations/times. Potential for premature deprotection. |
| 2-Phenylisopropyl ester | O-2-PhiPr | Very mild acid (e.g., 1% TFA in DCM) | Allows for selective deprotection in the presence of tBu-based protecting groups. |
| 5-n-butyl-5-nonyl ester | OBno | Strong acid (e.g., high concentration of TFA) | A bulky protecting group designed to sterically hinder and thus reduce aspartimide formation. |
Quantitative Data on Aspartimide Formation
The extent of aspartimide formation is highly sequence-dependent, with Asp-Gly motifs being particularly problematic. The following table presents a summary of quantitative data on the formation of aspartimide-related byproducts for different protecting groups in a model peptide.
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide-Related Byproducts (%) | Reference |
| Asp(OtBu) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 200 min | High | |
| Asp(OMpe) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 200 min | Lower than OtBu | |
| Asp(OBno) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF, 200 min | Almost undetectable | |
| Asp(OBzl) | Glu-Asp-Gly-Thr | HF-anisole (9:1, v/v), 0°C | Rate constant: 73.6 x 10⁻⁶ s⁻¹ | |
| Asp(OcHex) | Glu-Asp-Gly-Thr | HF-anisole (9:1, v/v), 0°C | Rate constant: ~24.5 x 10⁻⁶ s⁻¹ | |
| Asp(OcHex) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24 h | 0.3% | |
| Asp(OBzl) | Glu-Asp-Gly-Thr | Diisopropylethylamine, 24 h | 51% |
Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following are detailed protocols for the selective deprotection of common aspartic acid side-chain protecting groups.
Protocol 1: Selective Deprotection of Asp(OAll) using Palladium(0) Catalysis
Objective: To selectively remove the allyl ester from the aspartic acid side chain on-resin.
Materials:
-
Peptide-resin containing Asp(OAll)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Allyl scavenger (e.g., Phenylsilane - PhSiH₃)
-
Solvent: Dichloromethane (DCM) or Chloroform/Acetic Acid/N-Methylmorpholine (CHCl₃/AcOH/NMM) (37:2:1)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in the chosen solvent in a reaction vessel under an inert atmosphere.
-
Prepare a solution of the palladium catalyst (typically 0.1-0.3 equivalents relative to the resin loading) and the allyl scavenger (typically 10-20 equivalents) in the reaction solvent.
-
Add the catalyst/scavenger solution to the resin suspension.
-
Gently agitate the mixture at room temperature.
-
Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 1-4 hours.
-
Once the deprotection is complete, thoroughly wash the resin with the reaction solvent, followed by DMF and DCM to remove the catalyst and scavenger byproducts.
-
Dry the resin under vacuum.
Protocol 2: Selective Deprotection of Asp(O-2-PhiPr) using Mild Acidolysis
Objective: To selectively remove the 2-phenylisopropyl ester from the aspartic acid side chain in the presence of other acid-labile groups like tBu.
Materials:
-
Peptide-resin containing Asp(O-2-PhiPr)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Prepare a 1% (v/v) solution of TFA in DCM.
-
Add the 1% TFA/DCM solution to the resin.
-
Gently agitate the mixture at room temperature.
-
The deprotection is typically rapid, often complete within 10-30 minutes. Monitor the reaction by HPLC-MS analysis of a cleaved aliquot.
-
Upon completion, filter the resin and wash it thoroughly with DCM to remove the TFA.
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM or DMF.
-
Wash the resin with DCM and DMF.
-
Dry the resin under vacuum.
Protocol 3: Deprotection of Asp(OtBu) via Acidolysis
Objective: To cleave the tert-butyl ester from the aspartic acid side chain, typically performed concurrently with the final cleavage of the peptide from the resin.
Materials:
-
Peptide-resin containing Asp(OtBu)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small volume of TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Protocol 4: Deprotection of Asp(OBzl) via Catalytic Hydrogenolysis
Objective: To selectively cleave the benzyl ester from the aspartic acid side chain.
Materials:
-
Peptide-resin containing Asp(OBzl)
-
Palladium on activated carbon (10% Pd/C)
-
Solvent (e.g., methanol, DMF, or a mixture)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus
Procedure:
-
Suspend the peptide-resin in a suitable solvent (approximately 10 mL per gram of resin) in a round-bottom flask.
-
Add the 10% Pd/C catalyst (typically 10-50% by weight of the peptide-resin).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by HPLC-MS analysis of a cleaved aliquot. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the resin thoroughly with the reaction solvent.
-
Dry the resin under vacuum.
Conclusion
The selective deprotection of the aspartic acid side chain is a powerful tool in peptide chemistry, enabling the synthesis of complex and modified peptides. A thorough understanding of the available protecting groups, their deprotection conditions, and the potential for side reactions, particularly aspartimide formation, is essential for the successful design and execution of a synthetic strategy. For sequences prone to aspartimide formation, the use of sterically hindered protecting groups such as Asp(OBno) is highly recommended. For applications requiring on-resin side-chain modification, orthogonal protecting groups like Asp(OAll) and Asp(O-2-PhiPr) offer versatile solutions. The protocols provided herein serve as a guide for researchers to perform these selective deprotection reactions effectively.
References
Orthogonal Deprotection Strategy: A Detailed Guide to Fmoc and Allyl Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of chemical synthesis, particularly in the assembly of complex molecules such as peptides and modified natural products, the strategic use of protecting groups is paramount. An orthogonal deprotection strategy, which allows for the selective removal of one protecting group in the presence of others, is a cornerstone of modern synthetic chemistry. This application note provides a detailed overview and practical protocols for the orthogonal deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) and allyl protecting groups, a widely employed pairing in solid-phase peptide synthesis (SPPS) and other advanced organic syntheses.
Introduction to Orthogonal Protection
The concept of orthogonal protection is fundamental to the efficient synthesis of multifaceted molecules.[1] It enables chemists to unmask specific functional groups at will, without affecting other protected moieties within the same molecule.[1] The Fmoc and allyl groups exemplify an effective orthogonal pair: the Fmoc group is labile to basic conditions, while the allyl group is selectively cleaved by transition metal catalysis, typically involving palladium.[2][3] This differential reactivity allows for precise, stepwise modifications of a molecular scaffold.
The primary application of this strategy is in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protector of the N-terminal amine of the growing peptide chain.[4] The allyl group, conversely, is often employed for the side-chain protection of amino acids like aspartic acid, glutamic acid, or lysine, or to protect a C-terminal carboxyl group. This enables on-resin cyclization, branching, or other site-specific modifications after the peptide backbone has been assembled.
Chemical Principles
Fmoc Group Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is removed under mild basic conditions. The mechanism proceeds via a base-mediated β-elimination (E1cB mechanism). A base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene intermediate and the release of the free amine. The dibenzofulvene byproduct is typically scavenged by the amine used for deprotection to form a stable adduct.
Allyl Group Deprotection
The deprotection of allyl ethers, esters, and carbamates is most effectively achieved through palladium(0)-catalyzed allylic substitution. The mechanism involves the formation of a π-allyl palladium complex. A nucleophilic scavenger then attacks this complex to release the deprotected functional group and regenerate the palladium(0) catalyst. A variety of scavengers can be employed, with common examples being morpholine, dimedone, or phenylsilane. The reaction is highly efficient and proceeds under neutral or mildly basic conditions, leaving the base-labile Fmoc group intact.
Visualization of the Orthogonal Strategy
The logical relationship of the Fmoc and allyl orthogonal deprotection strategy can be visualized as follows:
Quantitative Data Summary
The efficiency of deprotection is critical for the overall success of a synthetic route. The following tables summarize typical deprotection conditions and observed efficiencies for both Fmoc and allyl groups.
Table 1: Fmoc Deprotection Conditions and Efficiency
| Reagent/Solvent | Concentration | Time | Deprotection Efficiency (%) | Reference |
| Piperidine/DMF | 20% (v/v) | 10 min | >99% | |
| Piperidine/NMP | 23% (v/v) | 10 min | >99% | |
| Piperidine/DMF | 20% (v/v) | 0.1 min | ~50% (for Fmoc-Val) | |
| Morpholine/DMF | 50% (v/v) | 1 min | ~50% (for Fmoc-Val) | |
| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine | 5-10 min | >99% |
Table 2: Allyl Deprotection Conditions and Efficiency
| Catalyst | Scavenger | Solvent | Time | Temperature | Deprotection Efficiency (%) | Reference |
| Pd(PPh₃)₄ | Phenylsilane | DMF | 2 x 5 min | 38°C (Microwave) | >98% | |
| Pd(PPh₃)₄ | Morpholine | THF | 2 h | Room Temp. | High | |
| Pd(PPh₃)₄ | Dimedone | THF | 1 h | Room Temp. | High | |
| 10% Pd/C | K₂CO₃ | Methanol | 1 h | Room Temp. | High |
Experimental Protocols
The following are detailed protocols for the deprotection of Fmoc and allyl groups in the context of solid-phase peptide synthesis.
Protocol 1: Fmoc Group Deprotection from a Resin-Bound Peptide
This protocol describes the standard procedure for removing the N-terminal Fmoc group during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for an initial 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling step.
The deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the drained solution at approximately 301 nm.
Protocol 2: Allyl Group Deprotection from a Resin-Bound Peptide
This protocol outlines a common method for the on-resin cleavage of an allyl ester or ether using a palladium catalyst.
Materials:
-
Allyl-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (or another suitable scavenger)
-
Anhydrous, degassed Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Solid-phase synthesis vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Shaker
Procedure:
-
Swell the allyl-protected peptide-resin in anhydrous, degassed DCM for 30 minutes.
-
Drain the solvent.
-
Under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin substitution) and phenylsilane (10-20 equivalents) in anhydrous, degassed DCM.
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample of the resin.
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM, followed by a wash with a solution of sodium diethyldithiocarbamate in DMF to scavenge any residual palladium, and finally with DMF and DCM.
-
The resin now has a deprotected side-chain or C-terminus, ready for further modification.
Note: Palladium catalysts are sensitive to air and moisture, so it is crucial to use anhydrous, degassed solvents and maintain an inert atmosphere for optimal results.
Conclusion
The orthogonal deprotection strategy employing Fmoc and allyl groups is a powerful and versatile tool in modern organic synthesis. Its reliability and selectivity have made it indispensable for the synthesis of complex peptides and other macromolecules. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage this strategy to achieve their synthetic goals. The data and protocols presented in this application note serve as a comprehensive guide for the successful implementation of the Fmoc/allyl orthogonal approach in the laboratory.
References
Application Notes and Protocols for the Incorporation of Fmoc-Asp(OAll)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OAll)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), offering a unique orthogonal protection strategy. The allyl (All) ester protecting the β-carboxyl group of aspartic acid is stable to the basic conditions used for Nα-Fmoc group removal and the acidic conditions typically used for final cleavage from the resin and removal of other side-chain protecting groups like tert-butyl (tBu).[1][2][3] This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide remains attached to the solid support, enabling a variety of subsequent chemical modifications.
The primary application of this compound is in the synthesis of complex peptide architectures, most notably side-chain-to-side-chain cyclized (lactam-bridged) peptides.[4][5] This is achieved by selective deprotection of the allyl group and subsequent intramolecular amide bond formation with a corresponding deprotected amino acid side chain, such as lysine or ornithine. This methodology is instrumental in the development of conformationally constrained peptides with enhanced biological activity and stability.
These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence, the selective deprotection of the allyl group, and a discussion of critical considerations for successful synthesis.
Key Features of this compound
-
Orthogonal Protection: The allyl protecting group is stable to piperidine (used for Fmoc removal) and trifluoroacetic acid (TFA) (used for cleavage and removal of many other side-chain protecting groups).
-
Mild Deprotection: The allyl group is typically removed under mild conditions using a palladium(0) catalyst.
-
Enables Peptide Modification: Selective deprotection on-resin allows for side-chain modification, such as lactam bridge formation for cyclic peptides.
Data Presentation
Table 1: Protecting Group Orthogonality in Fmoc-SPPS
| Protecting Group | Amino Acid Derivative | Cleavage Reagent | Stability |
| Fmoc | Nα-amino group | 20% Piperidine in DMF | Acid stable |
| tBu | e.g., Fmoc-Asp(OtBu)-OH | 95% TFA | Base stable |
| OAll | This compound | Pd(PPh₃)₄ / Scavenger | Stable to Piperidine and TFA |
| Trt | e.g., Fmoc-His(Trt)-OH | Mild Acid (e.g., 1-5% TFA in DCM) | Base stable |
Table 2: Comparison of Allyl Deprotection Conditions
| Catalyst System | Scavenger | Solvent | Reaction Time | Reported Yields (Cyclization) | Reference |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (DCM) | 2-3 hours | Not specified | |
| Pd(PPh₃)₄ | Acetic Acid (AcOH) / N-Methylmorpholine (NMM) | Chloroform (CHCl₃) | 2-3 hours | 9-30% | |
| Pd(PPh₃)₄ | Dimethylamine-borane complex | N,N-Dimethylformamide (DMF) | Not specified | Not specified |
Note: Yields are highly dependent on the peptide sequence and cyclization efficiency.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the standard procedure for coupling this compound during Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Nα-Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 0.95 eq. to the amino acid) and a base (e.g., DIPEA, 2 eq. to the amino acid) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.
Protocol 2: On-Resin Deprotection of the Allyl Group
This protocol details the selective removal of the allyl protecting group from the aspartic acid side chain using a palladium catalyst.
Materials:
-
Peptidyl-resin containing Asp(OAll)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane (PhSiH₃) or a mixture of Acetic Acid (AcOH) and N-Methylmorpholine (NMM))
-
Anhydrous, degassed solvent (e.g., DCM or a mixture of CHCl₃/AcOH/NMM)
-
Inert gas (Argon or Nitrogen)
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in anhydrous, degassed DCM for 30 minutes.
-
Inert Atmosphere: Place the reaction vessel under a gentle stream of argon or nitrogen.
-
Reagent Preparation: Prepare the deprotection solution. For example, a solution of Pd(PPh₃)₄ (0.1-0.3 equivalents relative to the peptide) and a scavenger such as phenylsilane (10-20 equivalents) in anhydrous, degassed DCM. Alternatively, a solution of Pd(PPh₃)₄ in a solvent mixture of CHCl₃/AcOH/NMM (e.g., 37:2:1 v/v/v) can be used.
-
Deprotection Reaction: Add the deprotection solution to the resin. Agitate the mixture under an inert atmosphere at room temperature for 2-3 hours. The reaction mixture will typically turn yellow or dark brown.
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent (e.g., DCM), followed by DMF, and then DCM again to remove the catalyst and byproducts. A wash with a solution containing a chelating agent like sodium diethyldithiocarbamate in DMF can help remove residual palladium.
-
Verification: The successful deprotection can be confirmed by cleaving a small amount of the peptide from the resin and analyzing it by mass spectrometry.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: A generalized workflow for solid-phase synthesis of a cyclic peptide.
Caption: Simplified mechanism of palladium-catalyzed allyl group removal.
Discussion and Critical Considerations
-
Aspartimide Formation: Aspartic acid residues are prone to aspartimide formation, a significant side reaction in Fmoc-SPPS, particularly when followed by glycine, asparagine, or serine. This base-catalyzed reaction can lead to chain termination and the formation of difficult-to-remove impurities. While the use of this compound does not inherently prevent this, minimizing the exposure time to piperidine and using milder bases for coupling can help mitigate this issue. For particularly problematic sequences, alternative protecting groups such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH might be considered.
-
Catalyst Removal: Residual palladium from the deprotection step can interfere with subsequent reactions and is difficult to remove from the final peptide. Thorough washing after the deprotection step is crucial. The use of chelating agents can aid in scavenging any remaining palladium.
-
Inert Conditions: The palladium(0) catalyst is sensitive to air. Therefore, performing the deprotection reaction under an inert atmosphere of argon or nitrogen is essential for optimal results.
-
Scavenger Choice: The choice of scavenger is important. Phenylsilane is a common and effective scavenger. The use of a buffered system like acetic acid and N-methylmorpholine can also be effective.
-
Metal-Free Alternatives: For applications where trace metal contamination is a major concern, metal-free deprotection strategies, such as using iodine and water, have been reported for the related Alloc group and may be adaptable.
Conclusion
This compound is an indispensable tool for advanced peptide synthesis, providing a reliable method for introducing a selectively addressable carboxylic acid side chain. Its primary utility in the synthesis of cyclic peptides highlights its importance in the development of novel peptide-based therapeutics. By following the detailed protocols and considering the critical aspects outlined in these notes, researchers can successfully incorporate this compound into their synthetic strategies to access complex and biologically active peptides.
References
Application Notes and Protocols: Cleavage of Allyl Protecting Groups Using Tetrakis(triphenylphosphine)palladium(0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl group is a versatile and robust protecting group for alcohols, amines, and carboxylic acids, widely employed in complex organic synthesis due to its stability across a broad range of acidic and basic conditions.[1][2][3] Its selective removal under mild, neutral conditions using palladium catalysis makes it an invaluable tool in the synthesis of pharmaceuticals, natural products, and other intricate organic molecules.[3][4] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly efficient and commonly used catalyst for this transformation, enabling the deprotection of allyl groups with high chemoselectivity and without compromising other sensitive functional groups.
This document provides detailed application notes and protocols for the cleavage of allyl protecting groups using Pd(PPh₃)₄, intended to guide researchers in academia and industry.
Catalytic Cycle of Allyl Deprotection
The palladium-catalyzed deprotection of an allyl group proceeds through a well-established catalytic cycle. The process is initiated by the oxidative addition of the palladium(0) catalyst to the allyl-protected substrate, forming a π-allylpalladium(II) complex. This intermediate then undergoes nucleophilic attack by an allyl scavenger, which regenerates the active palladium(0) catalyst and releases the deprotected functional group and an allylated scavenger byproduct.
Caption: Catalytic cycle for the Pd(PPh₃)₄-mediated cleavage of allyl protecting groups.
Experimental Protocols
A variety of scavengers can be employed for the cleavage of allyl groups, with the choice depending on the substrate and the desired reaction conditions. Below are protocols for commonly used scavengers.
General Experimental Workflow
The general workflow for a palladium-catalyzed allyl deprotection is straightforward and can be adapted for various substrates and scales.
Caption: A typical experimental workflow for the palladium-catalyzed deprotection of allyl groups.
Protocol 1: Deprotection using Phenylsilane (PhSiH₃)
This method is highly efficient and proceeds under neutral conditions, making it suitable for sensitive substrates.
Materials:
-
Allyl-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the allyl-protected substrate (1.0 equiv) in anhydrous DCM or THF.
-
Add phenylsilane (25 equiv per allyl group).
-
Add Pd(PPh₃)₄ (0.1 equiv per allyl group).
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often complete within an hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected compound.
Protocol 2: Deprotection using Polymethylhydrosiloxane (PMHS) and Zinc Chloride (ZnCl₂)
This protocol offers a mild, efficient, and economical method for the deallylation of ethers, amines, and esters.
Materials:
-
Allyl-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Polymethylhydrosiloxane (PMHS)
-
Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
TLC supplies
Procedure:
-
To a stirred solution of the allyl-protected substrate (1 mmol) in THF (8 mL), add PMHS (120 mg, 2 mmol) and ZnCl₂ (25 mg).
-
Add Pd(PPh₃)₄ (10 mg).
-
Stir the reaction mixture at ambient temperature for 3-5 hours, monitoring by TLC.
-
After completion, dilute the mixture with water (5 mL) and extract with diethyl ether (2 x 10 mL).
-
Wash the combined organic layers with brine (8 mL) and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel.
Protocol 3: Deprotection under Basic Conditions using Potassium Carbonate (K₂CO₃)
This method is particularly effective for the deprotection of aryl allyl ethers and allyloxycarbonyl groups.
Materials:
-
Allyl-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol
-
Standard laboratory glassware and magnetic stirrer
-
TLC supplies
Procedure:
-
To a solution of the allyl-protected substrate (1.0 mmol) in anhydrous methanol (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Continue stirring at room temperature and monitor the reaction by TLC (typically complete within 1-2 hours).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Deprotection Conditions
The following tables summarize quantitative data for the cleavage of various allyl-protected substrates using Pd(PPh₃)₄ under different conditions.
Table 1: Palladium-Catalyzed Deprotection of Allyl Ethers under Basic Conditions
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1 | 95 |
| 2 | 4-Methoxyphenyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1 | 97 |
| 3 | 4-Nitrophenyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1.5 | 92 |
| 4 | Naphthyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1 | 96 |
| 5 | Allyl-protected estradiol | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 2 | 89 |
Table 2: Deprotection of Allyl Ethers, Amines, and Esters using PMHS/ZnCl₂
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Allyl phenyl ether | 3 | 92 |
| 2 | Allyl benzyl ether | 4 | 90 |
| 3 | N-Allylaniline | 3.5 | 88 |
| 4 | Allyl benzoate | 3 | 95 |
| 5 | Allyl cinnamate | 3 | 94 |
Table 3: Deprotection of Allyl Esters and Alloc-Protected Amines
| Entry | Substrate | Scavenger | Solvent | Time | Yield (%) | Reference |
| 1 | Allyl ester of a peptide on resin | PhSiH₃ | DCM | 1 h (x3) | N/A | |
| 2 | Allyl ester of a carboxylic acid | Acetic acid/N-methylmorpholine | Chloroform | 20-60 min | N/A | |
| 3 | Alloc-protected amine | Sulfinic acid | Various | Fast | Excellent |
Troubleshooting and Considerations
-
Catalyst Sensitivity: While Pd(PPh₃)₄ is relatively robust, prolonged exposure to air can lead to oxidation and reduced activity. For sensitive reactions, it is advisable to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). However, some studies suggest that for certain applications, stringent atmospheric exclusion is not always necessary.
-
Scavenger Choice: The choice of scavenger is critical. Nucleophilic scavengers like morpholine or dimedone are effective but can be basic. Hydride donors like PhSiH₃ or PMHS offer neutral conditions. The scavenger should be chosen based on the functional group tolerance of the substrate.
-
Solvent: Anhydrous solvents are generally recommended to avoid side reactions, especially when using hydride-based scavengers. Common solvents include THF, DCM, and acetonitrile.
-
Palladium Removal: Residual palladium in the final product can be a concern, particularly in pharmaceutical applications. Purification methods to remove palladium include treatment with scavengers like thiol-functionalized silica, activated carbon, or specific metal scavengers.
Conclusion
The cleavage of allyl protecting groups using Pd(PPh₃)₄ is a mild, efficient, and highly selective method that is indispensable in modern organic synthesis. The versatility of available scavengers and reaction conditions allows for the deprotection of a wide range of substrates in the presence of other sensitive functional groups. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can successfully implement this powerful synthetic transformation.
References
Application Note: Microwave-Assisted Cleavage of Allyl Ester Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ester is a valuable protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide and natural product synthesis. Its stability to a wide range of reaction conditions and its selective removal under mild, palladium-catalyzed conditions make it an orthogonal protecting group compatible with many synthetic strategies, including Fmoc-based solid-phase peptide synthesis (SPPS).[1] Traditionally, the cleavage of allyl esters requires palladium catalysts, often under inert, oxygen-free conditions, which can be time-consuming and technically demanding.[1] The advent of microwave-assisted organic synthesis has provided a powerful tool to dramatically accelerate these deprotection reactions, reduce reaction times, and often allow for procedures to be conducted under atmospheric conditions, thereby simplifying the overall workflow.[1][2][3]
This application note provides detailed protocols and data for the efficient cleavage of allyl ester protecting groups using microwave irradiation. The primary method described utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst and phenylsilane as an allyl scavenger.
Advantages of Microwave-Assisted Cleavage
Microwave-assisted deallylation offers several significant advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave heating can reduce deprotection times from hours to minutes.
-
Improved Efficiency: Focused heating often leads to higher reaction efficiency and cleaner reaction profiles.
-
Atmospheric Conditions: The accelerated reaction rates can allow the deprotection to be performed under atmospheric conditions without the need for strict exclusion of oxygen, as the reaction outpaces the catalyst degradation.
-
Compatibility with Solid-Phase Synthesis: This method is highly effective for the on-resin cleavage of allyl esters in SPPS.
Reaction Mechanism and Workflow
The cleavage of an allyl ester is a palladium(0)-catalyzed process. The reaction proceeds through the formation of a π-allylpalladium(II) complex. An allyl scavenger is required to irreversibly remove the allyl group from the palladium complex, thereby regenerating the palladium(0) catalyst and driving the reaction to completion.
Caption: General workflow for microwave-assisted allyl ester deprotection.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted cleavage of allyl esters, primarily focusing on applications in solid-phase peptide synthesis.
| Substrate (Resin-Bound) | Catalyst (equiv.) | Scavenger (equiv.) | Solvent | Temperature (°C) | Time (min) | Purity/Yield | Reference |
| ACP-K(alloc) on resin | Pd(PPh₃)₄ (0.25) | Phenylsilane (15) | DCM | 40 | 2 x 5 | >98% Purity | |
| Various Peptides with Alloc/OAllyl | Pd(PPh₃)₄ | Phenylsilane | DMF | 38 | 2 x 5 | >98% Purity |
Note: The data for a wider variety of substrates with specific yield percentages under microwave conditions is limited in the reviewed literature. The conditions presented are highly effective for the deprotection of allyl and alloc groups in the context of peptide synthesis.
Experimental Protocols
Protocol 1: On-Resin Cleavage of Allyl/Alloc Protecting Groups in Peptide Synthesis
This protocol is adapted from established procedures for solid-phase peptide synthesis.
Materials:
-
Peptide resin with allyl or alloc protecting groups (e.g., 30 mg)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Phenylsilane
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Microwave peptide synthesizer or a scientific microwave reactor with temperature control
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide resin in the chosen solvent (DCM or DMF) in a suitable microwave reaction vessel.
-
Reagent Preparation: In a separate vial, prepare the deprotection solution. For a 30 mg scale, dissolve 0.25 equivalents of Pd(PPh₃)₄ and 15 equivalents of phenylsilane in 1 mL of DCM or DMF. This solution should be prepared fresh.
-
First Microwave Cycle: Add the deprotection solution to the resin. Place the vessel in the microwave reactor and irradiate for 5 minutes at a controlled temperature of 38-40°C.
-
Washing: After the first cycle, remove the deprotection solution and wash the resin thoroughly with the reaction solvent (DCM or DMF).
-
Second Microwave Cycle: Add a freshly prepared deprotection solution to the resin and irradiate for another 5 minutes at 38-40°C.
-
Final Washing: Remove the deprotection solution and wash the resin extensively with DCM, followed by any other necessary solvents for subsequent synthetic steps.
-
Analysis: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the protecting group.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
- 3. Fast and Green Microwave-Assisted Conversion of Essential Oil Allylbenzenes into the Corresponding Aldehydes via Alkene Isomerization and Subsequent Potassium Permanganate Promoted Oxidative Alkene Group Cleavage [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Aspartimide Formation in Fmoc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation during Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in Fmoc-SPPS where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[1] This intramolecular cyclization, catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine), forms a five-membered succinimide ring known as an aspartimide.[1] This side reaction is highly problematic for several reasons:
-
Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.[1]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the incorporation of D-aspartyl residues instead of the natural L-form.[1]
-
Purification Challenges: These byproducts often have identical or very similar masses and chromatographic properties to the target peptide, making their separation difficult and sometimes impossible.[2]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue. Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly vulnerable. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
Q3: How does temperature affect aspartimide formation?
Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up reactions. While microwave synthesis can be highly efficient, careful temperature control is necessary to minimize this side reaction.
Troubleshooting Guide
Issue: Significant aspartimide formation detected in my crude peptide.
This is a common challenge, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications to your existing protocol to the use of specialized reagents.
Strategy 1: Modification of Deprotection and Coupling Conditions
This is often the first and simplest approach to try.
-
Use a Weaker Base for Fmoc Deprotection: Replacing piperidine with a weaker base can significantly reduce the rate of aspartimide formation.
-
Piperazine: Can be used as a direct replacement for piperidine, though it may require longer deprotection times or the addition of a co-base like DBU for efficient Fmoc removal.
-
Dipropylamine (DPA): A less toxic and less odorous alternative that has been shown to reduce aspartimide formation, particularly at elevated temperatures.
-
-
Addition of Acidic Additives to the Deprotection Solution: Adding a small amount of a weak acid to the standard 20% piperidine in DMF can neutralize the basicity and suppress aspartimide formation.
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure: Adding 0.1 M HOBt or Oxyma to the piperidine solution is a widely used and effective method. Oxyma is often preferred due to its higher safety profile (non-explosive).
-
Strategy 2: Use of Sterically Hindered Asp Side-Chain Protecting Groups
If modifying the deprotection conditions is insufficient, using an Asp residue with a bulkier side-chain protecting group can physically block the formation of the succinimide ring.
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester): Offers significantly better protection than the standard Fmoc-Asp(OtBu)-OH.
-
Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, Fmoc-Asp(OBno)-OH: These newer-generation protecting groups provide even greater steric hindrance and have been shown to be extremely effective at minimizing aspartimide formation, even in the most challenging sequences.
Strategy 3: Backbone Protection
For the most difficult sequences, particularly Asp-Gly, backbone protection is the most robust solution, often completely eliminating aspartimide formation.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH or Fmoc-Asp(OtBu)-(Hmb)Gly-OH Dipeptides: These dipeptide building blocks contain a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine nitrogen. This modification prevents the backbone amide from participating in the cyclization reaction. The Dmb/Hmb group is removed during the final TFA cleavage.
Data Presentation
The following tables summarize quantitative data on the effectiveness of different strategies in preventing aspartimide formation in the model peptide VKDGYI, which is highly prone to this side reaction.
Table 1: Comparison of Asp Side-Chain Protecting Groups
| Fmoc-Asp Derivative | Aspartimide Formation per Cycle (%) in VKDGYI | Reference |
| Fmoc-Asp(OtBu)-OH | 1.65 | |
| Fmoc-Asp(OMpe)-OH | 0.49 | |
| Fmoc-Asp(OEpe)-OH | 0.19 | |
| Fmoc-Asp(OBno)-OH | 0.06 |
Table 2: Effect of Additives in Deprotection Reagent
| Deprotection Reagent (in DMF) | Aspartimide Formation (%) in Toxin II Model Peptide | Reference |
| 20% Piperidine | 44 | |
| 20% Piperidine + 1 M Oxyma | 15 |
Experimental Protocols
Protocol 1: Fmoc Deprotection with an Acidic Additive (HOBt or Oxyma)
This protocol describes the standard method for Fmoc deprotection with the addition of an acidic modifier to suppress aspartimide formation.
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt or 0.1 M Oxyma in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin. Gently agitate the resin for 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Incorporation of a Sterically Hindered Aspartate Residue (e.g., Fmoc-Asp(OBno)-OH)
This protocol outlines the coupling of a sterically hindered Asp residue.
-
Resin Preparation: Swell and deprotect the N-terminal amino group of the peptide-resin as per your standard protocol.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.5-3 equivalents) and a coupling reagent (e.g., HBTU, 1.45 equivalents) in DMF. Add a base (e.g., DIPEA, 3 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
Protocol 3: Incorporation of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This protocol is highly recommended for Asp-Gly sequences.
-
Resin Preparation: Swell and deprotect the N-terminal amino group of the peptide-resin preceding the Asp-Gly sequence.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) and a coupling reagent (e.g., HATU, 1.5 equivalents) in DMF. Add a base (e.g., DIPEA, 3 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The coupling of this dipeptide may be slower than for a single amino acid.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Subsequent Steps: After coupling the dipeptide, proceed with the standard Fmoc deprotection and coupling for the next amino acid in the sequence. The Dmb group is stable to the subsequent synthesis steps and will be removed during the final TFA cleavage.
Visualizations
References
Technical Support Center: Minimizing Side Reactions with Asp-Gly Sequences
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address side reactions encountered during the synthesis of peptides containing Asp-Gly (DG) sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with Asp-Gly sequences in peptide synthesis?
The most significant side reaction is the formation of an aspartimide, a cyclic imide byproduct.[1][2][3] This occurs through the intramolecular cyclization of the aspartic acid side chain, where the backbone amide nitrogen of the C-terminal amino acid attacks the β-carboxyl group of the Asp residue.[1][3] The Asp-Gly sequence is particularly susceptible because the lack of steric hindrance from the glycine residue facilitates this cyclization.
Q2: What are the consequences of aspartimide formation?
Aspartimide formation can lead to several undesirable outcomes, including:
-
Formation of β- and D-aspartyl peptides: The aspartimide ring can be opened by nucleophiles, such as piperidine (used for Fmoc deprotection) or water, at either the α- or β-carbonyl group, leading to a mixture of α- and β-peptides. The reaction also proceeds through a racemized intermediate, resulting in the formation of D-Asp isomers.
-
Chain termination: In some cases, the aspartimide can react with the N-terminal amine of the growing peptide chain, leading to the formation of piperazine-2,5-diones and terminating the synthesis.
-
Difficult purification: The byproducts, particularly the isomeric peptides, often have similar chromatographic properties to the desired peptide, making purification challenging and reducing the overall yield.
Q3: What factors influence the rate of aspartimide formation?
Several factors can influence the extent of aspartimide formation:
-
Sequence: Asp-Gly (DG) is the most problematic sequence, but others like Asp-Asn, Asp-Ala, and Asp-Ser are also susceptible.
-
Base exposure: Prolonged exposure to the base used for Fmoc deprotection (e.g., piperidine) significantly increases aspartimide formation.
-
Temperature: Higher temperatures can accelerate the rate of aspartimide formation.
-
Asp side-chain protecting group: The choice of protecting group for the Asp side chain has a major impact.
-
Coupling reagents: The type of coupling reagent used can also play a role.
Troubleshooting Guide
This guide provides solutions to common problems encountered when synthesizing peptides with Asp-Gly sequences.
| Problem | Potential Cause | Recommended Solution(s) |
| Significant peak broadening or multiple, poorly resolved peaks on HPLC. | High levels of aspartimide-related byproducts (α/β-peptides, D-isomers). | 1. Use a sterically hindered Asp protecting group: Replace standard Fmoc-Asp(OtBu)-OH with a bulkier protecting group like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. 2. Employ backbone protection: Use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. 3. Modify Fmoc deprotection: Reduce piperidine concentration, shorten deprotection times, or add an acidic additive like HOBt to the deprotection solution. |
| Low yield of the target peptide. | Aspartimide formation leading to byproducts and purification losses. | 1. Optimize the synthetic strategy from the outset: Proactively choose a strategy to minimize aspartimide formation based on the sequence. 2. Use a novel protecting group: Consider using Fmoc-Asp(CSY)-OH, which masks the carboxylic acid with a stable C-C bond, preventing cyclization. |
| Mass spectrometry shows the correct mass, but the product is impure. | Presence of isomeric byproducts (iso-Asp peptides) that are mass-neutral. | 1. Perform tandem MS (MS/MS): Fragmentation patterns can often distinguish between α- and β-linked Asp residues. 2. Use enzymatic digestion: Certain enzymes are specific for α-peptide bonds and will not cleave β-linkages. |
| Synthesis fails completely after the Asp-Gly sequence. | Chain termination due to piperazine-2,5-dione formation. | 1. Minimize aspartimide formation: The strategies listed above will also reduce this side reaction. 2. Consider a segment condensation approach: Synthesize the peptide in fragments, avoiding the problematic sequence during stepwise solid-phase synthesis. |
Data Summary: Effectiveness of Asp Side-Chain Protecting Groups
The choice of the Asp side-chain protecting group is a critical factor in minimizing aspartimide formation. The following table summarizes the performance of different protecting groups in a model peptide prone to this side reaction.
| Asp Protecting Group | % Aspartimide-Related Byproducts (Xaa = Asn) | % Aspartimide-Related Byproducts (Xaa = Arg) | % D-Asp Isomer (Xaa = Asn) |
| Asp(OtBu) | 48.7% | 36.3% | 12.1% |
| Asp(OMpe) | 11.2% | 8.8% | 3.0% |
| Asp(OBno) | 0.8% | 0.6% | 0.4% |
| Data from comparative studies on the scorpion toxin II model peptide after prolonged treatment with 20% piperidine in DMF. |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) with a Bulky Asp Protecting Group
This protocol outlines the general workflow for SPPS using a sterically hindered protecting group to suppress aspartimide formation.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (e.g., Fmoc-Asp(OBno)-OH) (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat the deprotection, washing, and coupling cycles for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC and verify its identity by mass spectrometry.
Protocol 2: Modified Fmoc Deprotection with Acidic Additive
To reduce base-catalyzed aspartimide formation, an acidic additive can be included in the deprotection solution.
-
Prepare Deprotection Solution: Create a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection: During the deprotection step of the SPPS cycle (Protocol 1, Step 2), use the prepared HOBt-containing piperidine solution. The reaction time may need to be slightly extended to ensure complete Fmoc removal.
-
Proceed with SPPS: Continue with the standard SPPS workflow.
Signaling Pathways and Mechanisms
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and its subsequent conversion to α- and β-peptides.
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent hydrolysis.
Troubleshooting Logic for Asp-Gly Sequences
This decision tree provides a logical workflow for selecting a synthetic strategy to minimize side reactions.
Caption: Decision tree for selecting a synthetic strategy for Asp-Gly containing peptides.
References
Troubleshooting incomplete allyl group deprotection
Welcome to the technical support center for allyl group deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of allyl protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete allyl group deprotection?
Incomplete deprotection of allyl groups is a frequent issue that can often be attributed to several factors:
-
Catalyst Inactivation: The palladium catalyst, most commonly Pd(PPh₃)₄, is sensitive to oxidation and can lose activity if not handled under inert conditions or if the reagents and solvents are not properly degassed. The presence of impurities in the substrate or reagents can also poison the catalyst.[1][2]
-
Inefficient Scavenger: A scavenger is crucial for trapping the allyl cation generated during the reaction. If the scavenger is not effective or is used in insufficient quantity, the deprotected amine or alcohol can be re-allylated, leading to a mixture of starting material and product.[3][4][5]
-
Sub-optimal Reaction Conditions: Factors such as reaction time, temperature, and concentration of reagents play a critical role. Insufficient reaction time or low temperatures may not be enough to drive the reaction to completion.
-
Substrate-Specific Issues: The steric hindrance around the allyl group or the presence of other functional groups in the substrate can influence the efficiency of the deprotection reaction.
Q2: How can I tell if my palladium catalyst is still active?
A fresh, active sample of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) should be a bright yellow, crystalline solid. If the solid appears brown or orange, it may be a sign of decomposition, and the catalyst may have reduced activity. It is always recommended to use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere.
Q3: What are the best scavengers for allyl deprotection and why?
The choice of scavenger is critical to prevent the side reaction of re-allylation. Some commonly used and effective scavengers include:
-
Phenylsilane (PhSiH₃): Often used in conjunction with palladium catalysts, it acts as a hydride donor to reduce the π-allyl palladium intermediate.
-
Morpholine and N-methylmorpholine: These cyclic amines are effective nucleophilic scavengers.
-
Barbituric acid derivatives: These have been shown to be effective scavengers in protic polar solvents.
-
Tributyltin hydride (Bu₃SnH): This is another effective hydride donor but can be toxic and difficult to remove from the final product.
-
Sulfinic acids: These have been reported to be highly effective allyl scavengers.
The ideal scavenger depends on the substrate and reaction conditions. It is often necessary to screen a few scavengers to find the optimal one for a specific reaction.
Troubleshooting Guides
Issue 1: The deprotection reaction is slow or stalls before completion.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure all solvents and reagents are thoroughly degassed, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). For complex substrates, higher loadings may be necessary. |
| Low Reaction Temperature | Gently heat the reaction mixture. For some systems, microwave heating to 40°C has been shown to accelerate the reaction. |
| Poor Solubility | Ensure all components are fully dissolved. A change of solvent or the addition of a co-solvent may be required. Common solvents include DCM, chloroform, and THF. |
Issue 2: Significant amount of starting material is recovered, along with the desired product and a side product of similar polarity.
This observation often points to re-allylation of the deprotected functional group.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Ineffective or Insufficient Scavenger | Increase the equivalents of the scavenger (e.g., from 5 to 15 equivalents). Alternatively, switch to a different scavenger. For example, if morpholine is not effective, try phenylsilane or dimethylamine-borane complex. |
| Presence of a Nucleophilic Amine in the Substrate | If the substrate contains a free amine, it can compete with the scavenger in trapping the allyl cation. Increasing the scavenger concentration significantly can help to outcompete this side reaction. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Allyl Deprotection of an Allyl Ether
-
Dissolve the allyl-protected substrate (1.0 mmol) in a suitable degassed solvent (e.g., 10 mL of anhydrous DCM or THF) in a flask under an inert atmosphere.
-
Add the allyl scavenger (e.g., phenylsilane, 7.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 mmol) to the stirred solution.
-
Stir the reaction at room temperature (or with gentle heating) and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note: This is a general guideline. The optimal conditions (solvent, scavenger, catalyst loading, and temperature) may vary depending on the specific substrate.
Monitoring the Reaction
High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS) are effective techniques for monitoring the progress of the deprotection reaction. By analyzing aliquots over time, you can determine the rate of disappearance of the starting material and the appearance of the product, helping to optimize reaction time. High-Resolution Magic Angle Spinning (HR MAS) NMR can also be used for monitoring reactions on solid-phase.
Data Summary
The following table summarizes the yields of palladium-catalyzed deprotection of various aryl allyl ethers using potassium carbonate as a base in methanol.
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1 | 95 |
| 2 | 4-Methoxyphenyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1 | 97 |
| 3 | 4-Nitrophenyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1.5 | 92 |
| 4 | Naphthyl allyl ether | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 1 | 96 |
| 5 | Allyl-protected estradiol | Pd(PPh₃)₄ (5) | K₂CO₃ | Methanol | 2 | 89 |
Data adapted from BenchChem Application Notes.
Visual Guides
Caption: A typical workflow for palladium-catalyzed allyl deprotection.
References
Technical Support Center: Aspartic Acid Protecting Groups in Fmoc SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with Fmoc-Asp(OtBu)-OH during Fmoc-SPPS?
A1: The most significant side reaction is the formation of aspartimide.[1][2][3][4] This occurs during the piperidine-mediated Fmoc deprotection step, where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp(OtBu) residue.[1] This intramolecular cyclization forms a five-membered succinimide ring, which can lead to several impurities.
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation can lead to a mixture of undesirable byproducts, including:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles like piperidine or water, resulting in the formation of both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.
-
Racemization: The α-carbon of the aspartic acid residue can epimerize during this process, leading to the formation of D-Asp isomers.
-
Piperidide adducts: Piperidine can also act as a nucleophile and attack the aspartimide ring, forming piperidide adducts.
These byproducts often have similar masses and chromatographic properties to the target peptide, making purification challenging and reducing the overall yield.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly problematic. The most susceptible sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Arg
The Asp-Gly sequence is notoriously prone to this side reaction due to the lack of steric hindrance from the glycine residue.
Q4: How does this compound compare to Fmoc-Asp(OtBu)-OH in terms of side reactions?
A4: this compound is generally less prone to aspartimide formation compared to Fmoc-Asp(OtBu)-OH. The allyl (All) ester is less activating than the tert-butyl (tBu) ester, which reduces the susceptibility of the side-chain carbonyl to nucleophilic attack. This makes this compound a valuable alternative for the synthesis of peptides containing sequences prone to aspartimide formation.
Q5: What are the key considerations when using this compound?
A5: The primary consideration is the deprotection of the allyl group, which requires a specific, orthogonal strategy. The OAll group is stable to the acidic conditions used for final cleavage from the resin and the basic conditions for Fmoc removal. It is typically removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. This orthogonal deprotection allows for selective modification of the aspartic acid side chain on the solid support.
Troubleshooting Guides
Issue 1: High levels of aspartimide-related impurities with Fmoc-Asp(OtBu)-OH.
Possible Causes and Solutions:
-
Sequence Susceptibility: The peptide sequence is highly prone to aspartimide formation (e.g., Asp-Gly).
-
Solution: Consider replacing Fmoc-Asp(OtBu)-OH with a protecting group offering more steric hindrance, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. Alternatively, using this compound can also reduce aspartimide formation. For Asp-Gly sequences, using a pre-formed dipeptide with backbone protection (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) is a highly effective strategy.
-
-
Prolonged Exposure to Base: Extended Fmoc deprotection times increase the likelihood of aspartimide formation.
-
Solution: Minimize the Fmoc deprotection steps. Use a shorter, repeated treatment (e.g., 2 x 7 minutes) instead of a single long one.
-
-
High Temperature: Elevated temperatures during synthesis, especially with microwave assistance, can accelerate aspartimide formation.
-
Solution: If possible, perform the coupling and deprotection steps at room temperature for the Asp residue and the subsequent amino acid.
-
-
Deprotection Reagent: The standard 20% piperidine in DMF is a strong base that promotes aspartimide formation.
-
Solution 1: Add an acidic additive to the deprotection solution to lower its basicity. Common additives include 0.1 M HOBt or formic acid.
-
Solution 2: Use a weaker base for Fmoc deprotection, such as piperazine or dipropylamine (DPA).
-
Issue 2: Incomplete deprotection of the OAll group from this compound.
Possible Causes and Solutions:
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to air and can be inactivated by oxidation.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-quality catalyst.
-
-
Inefficient Scavenger: The scavenger may not be effectively trapping the allyl cation, leading to incomplete reaction or side reactions.
-
Solution: Use an efficient scavenger such as morpholine, triethylsilane, or solid-supported barbituric acid. Ensure the correct stoichiometry of the scavenger is used.
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the access of the catalyst and scavenger to the peptide.
-
Solution: Ensure the resin is properly swelled in a suitable solvent (e.g., DCM or THF) before adding the deprotection cocktail.
-
-
Insufficient Reaction Time: The deprotection reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using a qualitative method like the Kaiser test or by taking a small sample for LC-MS analysis. If necessary, extend the reaction time or repeat the deprotection step.
-
Data Presentation
Table 1: Comparison of Aspartimide Formation with Different Asp Protecting Groups
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | % Target Peptide | % Aspartimide Byproducts | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% Piperidine/DMF, 18h | 45.3% | 54.7% | |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% Piperidine/DMF, 18h | 86.9% | 13.1% | |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF, 18h | 98.5% | 1.5% |
Note: The data is based on a model peptide highly prone to aspartimide formation and prolonged exposure to piperidine to simulate multiple deprotection cycles.
Experimental Protocols
Protocol 1: Minimizing Aspartimide Formation with Fmoc-Asp(OtBu)-OH using an Additive
Objective: To reduce aspartimide formation during the Fmoc deprotection step.
Materials:
-
Peptide-resin
-
Fmoc deprotection solution: 20% (v/v) piperidine with 0.1 M HOBt in DMF
-
DMF (Peptide synthesis grade)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the Fmoc deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5 x 1 minute) to remove residual reagents.
Protocol 2: On-Resin Deprotection of Asp(OAll)
Objective: To selectively cleave the allyl ester from the aspartic acid side chain.
Materials:
-
Peptide-resin with Asp(OAll)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Scavenger (e.g., Phenylsilane, Morpholine)
-
Anhydrous, degassed solvent (e.g., DCM or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in the chosen anhydrous solvent for 30 minutes under an inert atmosphere.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) in the anhydrous solvent.
-
Add the scavenger (e.g., 20-40 equivalents of Phenylsilane or Morpholine) to the catalyst solution.
-
Add the catalyst/scavenger solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion (e.g., by LC-MS analysis of a cleaved resin sample).
-
Once complete, drain the reaction mixture.
-
Wash the resin thoroughly with the reaction solvent, followed by washes with a solution containing a chelating agent (e.g., sodium diethyldithiocarbamate) to remove residual palladium, and finally with DMF.
Visualizations
Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue.
Caption: Troubleshooting workflow for reducing aspartimide formation.
References
Technical Support Center: Synthesis of Long Peptides with Fmoc-Asp(OAll)-OH
Welcome to the technical support center for the utilization of Fmoc-Asp(OAll)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of long peptides by mitigating aspartimide formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in the synthesis of long peptides?
A1: Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group. This reaction is particularly catalyzed by the basic conditions used for the removal of the Fmoc protecting group (e.g., piperidine). The resulting five-membered succinimide ring, or aspartimide, can lead to several undesirable outcomes:
-
Formation of Impurities: The aspartimide ring can be opened by nucleophiles like piperidine or water, generating a mixture of α- and β-aspartyl peptides. These byproducts are often difficult to separate from the target peptide due to their similar masses and chromatographic properties.[2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to the formation of D-aspartyl peptides, which can be challenging to distinguish from the desired L-aspartyl peptide.
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.
This problem is exacerbated in the synthesis of long peptides due to the repeated exposure of the growing peptide chain to basic conditions during each Fmoc deprotection cycle.[3] Sequences containing Asp followed by a small amino acid like Glycine (Asp-Gly) are particularly susceptible to this side reaction.[1]
Q2: How does this compound help in preventing aspartimide formation?
A2: this compound utilizes an allyl (All) group to protect the β-carboxyl group of aspartic acid. The key advantage of the allyl protecting group is its stability under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used for the final cleavage of the peptide from the resin (e.g., TFA). The allyl group is removed under orthogonal conditions, using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger such as phenylsilane (PhSiH₃). This orthogonal deprotection strategy allows for the selective removal of the allyl group without affecting other protecting groups, thus minimizing the risk of aspartimide formation during the synthesis of the peptide chain.
Q3: When should I choose this compound over the standard Fmoc-Asp(OtBu)-OH?
A3: You should consider using this compound in the following scenarios:
-
Synthesis of long peptides: The cumulative exposure to piperidine during the synthesis of long peptides increases the risk of aspartimide formation.
-
Peptides containing "difficult" sequences: Sequences known to be prone to aspartimide formation, such as Asp-Gly, Asp-Asn, and Asp-Ser, will benefit from the use of an orthogonal protecting group like allyl.
-
When high purity is critical: If your application requires a very high degree of purity and minimal aspartimide-related impurities, this compound is a superior choice.
-
For on-resin cyclization: The orthogonal nature of the allyl group allows for its selective removal on-resin to facilitate side-chain to side-chain or side-chain to backbone cyclization.
For short peptides with sequences not prone to aspartimide formation, the more cost-effective Fmoc-Asp(OtBu)-OH may be sufficient.
Troubleshooting Guide
Problem 1: Low crude peptide yield after synthesis.
| Possible Cause | Suggested Solution |
| Incomplete Coupling of this compound | The steric hindrance of the protecting group can sometimes lead to slower coupling kinetics. Extend the coupling time or perform a double coupling. Use a more potent coupling reagent like HATU or HCTU. Monitor coupling completion with a Kaiser test. |
| Incomplete Fmoc Deprotection | In long peptides, aggregation can hinder the access of the deprotection reagent. Use a stronger deprotection cocktail (e.g., with DBU) for difficult sequences, but be mindful of potential side reactions. Ensure adequate resin swelling. |
| Peptide Aggregation | For hydrophobic or long sequences, aggregation can be a major issue. Consider using a high-swelling resin, adding chaotropic salts, or performing the synthesis at an elevated temperature. |
| Loss of Peptide During Palladium-Catalyzed Deprotection | Ensure the palladium catalyst is fresh and active. Incomplete deprotection can lead to loss during purification. Optimize the scavenger and reaction time for the allyl deprotection step. |
Problem 2: Presence of unexpected peaks in the HPLC or mass spectrum of the crude peptide.
| Possible Cause & Mass Shift | Suggested Solution |
| Aspartimide Formation (-18 Da) | Although this compound is designed to prevent this, trace amounts can still form, especially with very long piperidine exposure. Minimize deprotection times and ensure efficient washing. |
| Incomplete Allyl Deprotection (+40 Da) | The palladium-catalyzed deprotection may be incomplete. Ensure an inert atmosphere during the reaction. Use a fresh, active catalyst and an appropriate scavenger. Consider extending the reaction time or repeating the deprotection step. Microwave-assisted deprotection can also improve efficiency. |
| Formation of Piperidide Adducts (+84 Da from aspartimide) | This is a consequence of aspartimide formation. By preventing the initial cyclization with this compound, this should be minimized. |
| Deletion Sequences (- Mass of one amino acid) | This can be caused by incomplete Fmoc deprotection of the preceding residue or incomplete coupling of the current amino acid. Monitor each step carefully using a Kaiser test. |
Quantitative Data: Comparison of Aspartic Acid Protecting Groups
The following table summarizes the performance of different aspartic acid side-chain protecting groups in preventing aspartimide formation in a model peptide known to be susceptible to this side reaction.
| Protecting Group | % Desired Peptide | % Aspartimide-Related Byproducts | Key Features |
| -OtBu (tert-Butyl) | Low | High | Standard, cost-effective, but prone to aspartimide formation. |
| -OAll (Allyl) | High | Very Low | Orthogonal deprotection with Pd(0), excellent for long peptides and "difficult" sequences. |
| -OMpe (3-methylpent-3-yl) | High | Low | Bulky ester that provides steric hindrance to cyclization. |
| -OBno (5-n-butyl-5-nonyl) | Very High | Very Low | Very bulky ester offering superior protection against aspartimide formation. |
Data is aggregated from multiple sources for comparative purposes.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence on a solid support.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and then DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF.
-
Add diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
This protocol describes the removal of the allyl protecting group from the aspartic acid side chain while the peptide is still attached to the resin.
-
Resin Preparation: After the full peptide sequence has been assembled, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Deprotection Cocktail Preparation:
-
In a well-ventilated fume hood, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (20 equivalents) in an appropriate solvent like DCM or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine.
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the peptide-resin.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5 minutes.
-
Agitate the mixture at room temperature for 20-30 minutes. Repeat the treatment with a fresh solution.
-
Monitor the completion of the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
-
Washing:
-
After complete deprotection, wash the resin thoroughly with a solution of 5 mM sodium diethyldithiocarbamate in DMF to remove the palladium catalyst.
-
Wash the resin with DMF, DCM, and then dry it under vacuum.
-
Visualizations
Caption: Experimental workflow for SPPS using this compound.
Caption: Aspartimide formation and its prevention with this compound.
References
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Deprotection Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered with palladium catalyst poisoning during deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of palladium catalyst poisoning?
A1: The primary visual cue of catalyst poisoning or deactivation is often the formation of "palladium black," a black precipitate indicating the aggregation of the active Pd(0) catalyst into an inactive state.[1][2] Other signs include a stalled or significantly slowed reaction rate despite appropriate reaction conditions.[3]
Q2: My deprotection reaction (e.g., debenzylation) has stalled. What are the likely causes?
A2: A stalled debenzylation reaction is most commonly due to catalyst poisoning.[3] The primary culprits are often residual impurities in the starting materials or solvents. Common poisons include sulfur compounds, nitrogen-containing heterocycles (like pyridine), and halides.[4] Other possibilities include poor quality of the catalyst, insufficient hydrogen pressure, or a suboptimal choice of solvent.
Q3: Can phosphine ligands themselves contribute to catalyst deactivation?
A3: Yes, phosphine ligands can be susceptible to oxidation, which alters the catalyst's electronic properties and can lead to deactivation. This is why maintaining a rigorously anaerobic reaction environment is critical. Additionally, while bulky, electron-rich phosphine ligands can enhance catalytic activity, they can sometimes lead to less stable, under-ligated palladium complexes that are more prone to aggregation and deactivation.
Q4: Are there situations where a "poison" is intentionally added to a palladium-catalyzed reaction?
A4: Yes, in a practice known as "controlled poisoning," certain compounds are added to modulate the catalyst's activity and improve selectivity. A classic example is the Rosenmund reduction, where quinoline or sulfur-containing compounds are used to poison a palladium catalyst to prevent the over-reduction of an acyl chloride to an alcohol, thereby isolating the aldehyde product.
Troubleshooting Guides
Issue 1: Slow or Incomplete Debenzylation of a Substrate Containing a Nitrogen Heterocycle
Symptoms: The reaction is sluggish or stops before reaching completion when deprotecting a substrate containing a pyridine, pyrrole, or similar nitrogen-containing ring.
Possible Cause: The nitrogen atom in the heterocyclic ring is a well-known poison for palladium catalysts. Its lone pair of electrons coordinates strongly to the palladium's active sites, inhibiting catalytic activity.
Troubleshooting Steps:
-
Acidic Additives: Introduce a mild acid, such as acetic acid, to the reaction mixture. This can protonate the nitrogen atom of the heterocycle, reducing its ability to bind to the palladium catalyst.
-
Catalyst Selection: Switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more effective than standard Pd/C for deprotecting substrates with basic nitrogen groups.
-
Increased Catalyst Loading: As a straightforward approach, increasing the catalyst loading can sometimes provide enough active sites to overcome the partial poisoning and drive the reaction to completion.
-
Solvent Choice: Ensure you are using an appropriate solvent. Protic solvents like ethanol are commonly employed and can influence the reaction rate.
Issue 2: General Low or No Catalytic Activity
Symptoms: A deprotection reaction fails to initiate or proceeds with very low conversion.
Possible Cause: This can be due to a variety of factors including an inactive catalyst, the presence of poisons in the reagents, or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Data Presentation
The following tables summarize the quantitative effects of common poisons on palladium catalyst performance.
Table 1: Effect of Sulfur Poisoning on Methane Oxidation over a Pd/Al₂O₃ Catalyst
| Treatment | T₅₀ (°C) for Methane Conversion |
| Fresh Catalyst | ~400 |
| After 1 hr SO₂ Poisoning (100 ppm at 400°C) | 450 - 500 |
| After 40 hrs SO₂ Poisoning (100 ppm at 400°C) | >500 |
T₅₀ is the temperature at which 50% conversion is achieved. Data adapted from a study on simulated natural gas engine emissions.
Table 2: Impact of Nitrogen-Containing Compounds on Hydrogenation Reactions
| Catalyst | Substrate | Poison | Poisoning Effect |
| Pd/C | Pyrrole derivatives | Pyrrolidines (product) | Stronger poisoning effect than the starting pyrrole. |
| Ru/C | Pyrrole derivatives | Pyrrolidines (product) | Less sensitive to poisoning than Pd/C. |
| Rh/C | Pyrrole derivatives | Pyrrolidines (product) | Significantly less sensitive to poisoning than Pd/C and Ru/C. |
This table illustrates the relative poison sensitivity of different precious metal catalysts to nitrogen-containing compounds.
Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning
Objective: To determine if catalyst poisoning is the cause of a failed or low-yielding deprotection reaction.
Materials:
-
Your substrate, solvent, and palladium catalyst from the failed reaction.
-
High-purity substrate (e.g., recrystallized or from a new batch).
-
High-purity, anhydrous, and degassed solvent.
-
Fresh, high-quality palladium catalyst.
-
Standard reaction setup for hydrogenation (e.g., flask, hydrogen balloon or Parr shaker, stir plate).
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC, LC-MS).
Procedure:
-
Baseline Reaction:
-
Set up the reaction using your original (suspect) substrate, solvent, and catalyst under the standard conditions that previously failed.
-
Monitor the reaction for a set period (e.g., 4 hours) and determine the conversion.
-
-
High-Purity Reaction:
-
Set up an identical reaction, but substitute the suspect reagents with the high-purity substrate, high-purity solvent, and fresh catalyst.
-
Run the reaction under the exact same conditions as the baseline.
-
Monitor the conversion over the same time period.
-
Data Analysis:
-
Compare the conversion rates of the baseline and high-purity reactions. A significant improvement in the high-purity reaction strongly suggests that impurities in your original reagents were poisoning the catalyst.
Protocol 2: Regeneration of a Poisoned Pd/C Catalyst
Objective: To regenerate a Pd/C catalyst that has been deactivated, for example, by a nitrogen-containing compound.
Materials:
-
Spent Pd/C catalyst.
-
Deionized water.
-
Methanol.
-
Centrifuge and centrifuge tubes.
-
Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Recovery: Recover the spent catalyst from the reaction mixture by filtration.
-
Aqueous Wash:
-
Wash the catalyst with deionized water multiple times (2-3x).
-
Use centrifugation to separate the catalyst from the wash liquid after each wash.
-
-
Organic Solvent Wash:
-
Wash the water-rinsed catalyst with methanol (2-3x) to remove organic residues.
-
Again, use centrifugation to aid in the separation.
-
-
Final Wash and Drying:
-
Perform a final wash with deionized water to remove any residual methanol.
-
Collect the catalyst by filtration and dry it thoroughly (e.g., in a vacuum oven at a mild temperature or in a desiccator). Caution: Dry Pd/C can be pyrophoric and should be handled with care.
-
-
Activity Test:
-
Test the activity of the regenerated catalyst using a standard hydrogenation reaction to confirm the recovery of its catalytic performance.
-
Visualizations
Catalyst Poisoning and Regeneration Workflow
Caption: Workflow for diagnosing and addressing catalyst poisoning.
Mechanism of Nitrogen Heterocycle Poisoning
Caption: Simplified mechanism of catalyst poisoning by a nitrogen heterocycle.
References
Technical Support Center: Managing Steric Hindrance in Bulky Amino Acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a problem in peptide synthesis?
A1: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups within a molecule obstruct a chemical reaction.[1] In peptide synthesis, bulky side chains (e.g., Valine, Isoleucine), α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or large protecting groups can physically block the reacting amino and carboxyl groups from coming together to form a peptide bond.[1][2] This obstruction can lead to slow or incomplete reactions, resulting in low product yields and the formation of deletion sequences (peptides missing one or more amino acids).[1][3]
Q2: Which amino acids are considered "bulky" or sterically hindered?
A2: Several types of amino acids are known to cause steric hindrance:
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile) have bulky side chains that branch at the β-carbon, impeding access to the peptide backbone.
-
α,α-disubstituted amino acids: Residues like α-aminoisobutyric acid (Aib) possess two substituents on the α-carbon, which severely restricts access to the amine group.
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen increases bulk and reduces the nucleophilicity of the nitrogen, making peptide bond formation more difficult.
-
Amino acids with bulky protecting groups: Large side-chain protecting groups, such as the Pbf group on Arginine, can contribute significantly to steric hindrance.
Q3: What are the initial signs of a difficult coupling reaction due to steric hindrance?
A3: Common indicators of a challenging coupling reaction include:
-
Positive colorimetric tests: A positive result from tests like the Kaiser test or a blue/green color from a bromophenol blue test after the coupling step indicates the presence of unreacted free amines on the resin.
-
Low product yield: The final yield of the desired peptide is significantly lower than anticipated.
-
Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the sterically hindered amino acid.
-
Multiple peaks on HPLC: The HPLC profile of the crude product may show several peaks, indicating the presence of impurities such as deletion sequences.
Q4: How can I differentiate between steric hindrance and peptide aggregation?
A4: While both can lead to incomplete coupling, they have different root causes. Steric hindrance is a localized issue at the site of a single bulky amino acid. Peptide aggregation, on the other hand, is a broader issue where peptide chains clump together on the resin, often initiated by intermolecular hydrogen bonding, which is exacerbated by hydrophobic and sterically hindered residues. This clumping physically blocks reagents from reaching the reactive sites. If you observe that coupling issues are sequence-dependent and not just specific to a single bulky residue, you may be dealing with aggregation.
Troubleshooting Guides
Issue 1: Low or No Coupling Yield with a Sterically Hindered Residue
This is a common problem when the steric bulk of the incoming amino acid or the N-terminal amine on the resin prevents efficient peptide bond formation.
Caption: Troubleshooting workflow for low coupling efficiency.
-
Change the Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not effective for hindered couplings. It is recommended to switch to more potent in-situ activating reagents. Onium salt-based reagents are generally preferred.
-
Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU form highly reactive esters that can overcome the steric barrier. HATU is known for its fast reaction times and reduced risk of racemization. COMU is comparable in efficiency to HATU and is well-suited for microwave-assisted synthesis.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. PyAOP is particularly useful for preparing peptides containing hindered residues like Aib.
-
-
Perform a Double Coupling: A simple and often effective strategy is to repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.
-
Increase Reaction Temperature: Elevating the reaction temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective method for this, often leading to higher yields and purity in a shorter time.
-
Increase Reaction Time: Extending the coupling time, for example, from 1-2 hours to overnight, can also improve yields.
-
Use Acyl Halides: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to a more reactive acyl fluoride or chloride can be a powerful strategy. Reagents like TFFH can generate amino acid fluorides in situ.
-
Capping: If the coupling remains incomplete after troubleshooting, it is advisable to cap the unreacted amines with a reagent like acetic anhydride. This prevents the formation of deletion sequences in the final product.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. The following table summarizes the performance of various reagents in challenging coupling reactions.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Yield for Hindered Couplings | Notes |
| DIC/DCC | HOBt/Oxyma | DIPEA | 2-12 hours | Low to Moderate | Often inefficient for bulky amino acids. |
| HBTU/TBTU | - | DIPEA | 30-60 min | Moderate to High | Good for routine synthesis, but may be insufficient for highly hindered residues. |
| HATU/HCTU | - | DIPEA/Collidine | 15-45 min | High to Very High | Highly reactive and effective for hindered couplings; HATU may reduce racemization. |
| PyBOP/PyAOP | - | DIPEA | 30-90 min | High to Very High | PyAOP is particularly effective for α,α-disubstituted amino acids. |
| COMU | - | DIPEA | 15-45 min | High to Very High | Comparable to HATU, safer (non-explosive byproducts), and suitable for microwave synthesis. |
| TFFH (Acyl Fluoride) | - | DIPEA | 10-30 min | Very High | Excellent for extremely hindered couplings like Aib. |
Note: Yields are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.
Experimental Protocols
Protocol 1: Standard Coupling with an Aminium/Uronium Reagent (e.g., HATU)
This protocol is suitable for moderately to severely hindered amino acid couplings.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. Reaction times can range from 30 minutes to several hours, depending on the severity of the steric hindrance.
-
Monitoring: To check for reaction completion, remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test or bromophenol blue test.
-
Washing: Once the coupling is complete (or deemed to have gone as far as possible), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times).
-
Recoupling (Optional): If the monitoring test indicates incomplete coupling, drain the resin and repeat steps 2-6 with a fresh solution of activated amino acid.
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.
-
Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a solution of acetic anhydride and a base like pyridine or DIPEA in DMF. A common mixture is acetic anhydride/DIPEA/DMF (1:1:3 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF and then DCM to prepare for the next deprotection step or final cleavage.
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for particularly challenging residues like Fmoc-Aib-OH.
-
Acyl Fluoride Generation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (1 equivalent). Add a fluorinating agent such as TFFH.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Coupling: Add the acyl fluoride solution to the resin containing the deprotected N-terminal amine, along with a suitable base like DIPEA.
-
Reaction and Monitoring: Allow the reaction to proceed and monitor for completion as described in Protocol 1.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when encountering a difficult coupling reaction.
Caption: Decision tree for troubleshooting difficult couplings.
References
Preventing pyroglutamate formation during on-resin cyclization
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during on-resin peptide cyclization, with a specific focus on preventing the formation of pyroglutamate.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern during on-resin cyclization?
A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamine (Gln) or, to a lesser extent, glutamic acid (Glu) residue. This reaction results in the formation of a five-membered lactam ring, leading to a mass loss of 17 Da for Gln (loss of ammonia) or 18 Da for Glu (loss of water).
During on-resin cyclization, the goal is to form a specific amide bond to create the desired cyclic peptide. If the N-terminal residue is Gln or Glu, the formation of pyroglutamate is a competing side reaction that leads to a truncated, linear peptide with a blocked N-terminus. This not only reduces the yield of the target cyclic peptide but also complicates purification due to the similar properties of the desired product and the byproduct.[1]
Q2: What are the primary factors that promote pyroglutamate formation?
A2: Several factors can influence the rate of pyroglutamate formation:
-
pH: The reaction is catalyzed by both acidic and basic conditions. Near-neutral pH can also facilitate this side reaction.[2][3]
-
Temperature: Elevated temperatures accelerate the rate of pyroglutamate formation.
-
Exposure Time: Prolonged exposure of the deprotected N-terminal Gln or Glu to reaction conditions increases the likelihood of cyclization.
-
Peptide Sequence: The amino acids adjacent to the N-terminal Gln/Glu can influence the rate of pyroglutamate formation.
-
Coupling Reagents: The choice of coupling reagents and additives can impact the competition between the desired intermolecular coupling and the intramolecular pyroglutamate formation.
Q3: How can I detect and quantify pyroglutamate formation in my crude peptide?
A3: Several analytical techniques can be used to identify and quantify pyroglutamate-containing impurities:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method. The pyroglutamate-containing peptide will have a characteristic mass loss of 17 Da (from Gln) or 18 Da (from Glu) compared to the corresponding linear precursor. It may also exhibit a different retention time on reverse-phase HPLC.[4]
-
High-Performance Liquid Chromatography (HPLC): The pyroglutamate-containing peptide often has a different retention time than the desired cyclic peptide and the linear precursor, allowing for quantification by peak integration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the pyroglutamate-containing byproduct.
Troubleshooting Guide: Preventing Pyroglutamate Formation
This guide provides strategies to minimize pyroglutamate formation during on-resin cyclization.
Issue 1: Significant pyroglutamate byproduct observed after on-resin cyclization of a peptide with an N-terminal Glutamine (Gln).
Root Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Side-Chain Protection of Gln | Use a robust side-chain protecting group for glutamine, such as the trityl (Trt) group (i.e., Fmoc-Gln(Trt)-OH). | The Trt group provides steric hindrance that physically blocks the side-chain amide from participating in intramolecular cyclization. This protection is stable during Fmoc deprotection steps and is removed during the final cleavage from the resin.[5] |
| Prolonged Exposure of Deprotected N-terminal Gln | Minimize the time the N-terminal amine of Gln is deprotected before the cyclization coupling reaction. Optimize coupling times to be as short as possible while ensuring complete reaction. | A deprotected N-terminal amine is required for both the desired cyclization and the undesired pyroglutamate formation. Reducing the time it is available for side reactions will favor the intended reaction pathway. |
| Suboptimal Coupling Reagents | Use a highly efficient coupling reagent combination such as DIC/Oxyma . | These reagents promote rapid amide bond formation, which can outcompete the slower intramolecular cyclization of glutamine. |
| Non-optimal Reaction Conditions | Perform the on-resin cyclization at room temperature or below, if feasible. Avoid elevated temperatures. Maintain a neutral to slightly acidic pH during the cyclization step. | Lower temperatures slow down the rate of pyroglutamate formation. While basic conditions are often used for coupling, they can also promote pyroglutamate formation; therefore, careful optimization of the base concentration is crucial. |
Issue 2: Pyroglutamate formation is still observed even when using Fmoc-Gln(Trt)-OH.
Root Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Premature Deprotection of the Trt Group | Ensure that the conditions used for the deprotection of other side chains (e.g., for side-chain to side-chain cyclization) are orthogonal to the Trt group. For example, use Allyl/Alloc protecting groups that can be removed with a palladium catalyst, which does not affect the Trt group. | If the Trt group is prematurely removed, the Gln side chain becomes susceptible to cyclization. |
| Acid-catalyzed Cyclization During Intermediate Steps | Avoid prolonged exposure to even mildly acidic conditions before the final cleavage. If acidic conditions are required for other deprotection steps, they should be brief and followed by immediate neutralization. | The Trt group is acid-labile, and repeated or prolonged exposure to acidic reagents can lead to its partial removal. |
| Inefficient Cyclization Reaction | Optimize the cyclization coupling conditions to drive the reaction to completion as quickly as possible. This may involve using a higher concentration of coupling reagents or a more efficient solvent system. | A slow or incomplete cyclization reaction provides a larger window of opportunity for the N-terminal Gln to form pyroglutamate. |
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization of a Peptide with N-terminal Gln using Fmoc-Gln(Trt)-OH
This protocol is designed to minimize pyroglutamate formation during the synthesis of a head-to-tail cyclic peptide where the N-terminal residue is glutamine.
Workflow Diagram:
Caption: Workflow for on-resin head-to-tail cyclization.
Methodology:
-
Peptide Synthesis:
-
Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
For the N-terminal glutamine residue, use Fmoc-Gln(Trt)-OH .
-
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Thoroughly wash the resin with DMF and then DCM.
-
-
On-Resin Cyclization:
-
Swell the resin in the reaction solvent (e.g., NMP or DMF).
-
Prepare the cyclization cocktail:
-
DIC (3 equivalents)
-
Oxyma (3 equivalents)
-
-
Add the coupling reagents to the resin and agitate at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). The reaction is complete when the test is negative (no free primary amines).
-
-
Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from Gln) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Analyze the purified peptide by LC-MS to confirm the correct mass and assess purity.
-
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization with an N-terminal Gln
This protocol utilizes an orthogonal protection strategy to achieve side-chain to side-chain cyclization while minimizing N-terminal pyroglutamate formation.
Logical Relationship Diagram:
Caption: Orthogonal protection strategy for side-chain cyclization.
Methodology:
-
Peptide Synthesis:
-
Synthesize the linear peptide using Fmoc-SPPS.
-
Incorporate Fmoc-Gln(Trt)-OH at the N-terminus.
-
Incorporate amino acids for cyclization with orthogonal protecting groups, for example, Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH .
-
-
Orthogonal Side-Chain Deprotection:
-
After completing the linear sequence, treat the resin-bound peptide with a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., phenylsilane) in DCM to selectively remove the Alloc and OAll protecting groups.
-
Thoroughly wash the resin to remove the catalyst and scavenger.
-
-
On-Resin Lactamization:
-
Perform the on-resin cyclization by adding a coupling reagent cocktail (e.g., HBTU/HOBt/DIEA or HATU/HOAt/DIEA ) to the resin.
-
Allow the reaction to proceed at room temperature until completion, as monitored by a qualitative test.
-
-
Final Deprotection and Cleavage:
-
After cyclization, remove the N-terminal Fmoc group (if desired) with 20% piperidine in DMF.
-
Cleave the cyclic peptide from the resin and remove all remaining side-chain protecting groups (including Trt, tBu, etc.) with a standard TFA-based cleavage cocktail.
-
-
Purification and Analysis:
-
Purify and analyze the cyclic peptide as described in Protocol 1.
-
By implementing these strategies and protocols, researchers can significantly reduce the incidence of pyroglutamate formation and improve the yield and purity of their target cyclic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography-Mass Spectrometry-based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Aspartic Acid Protection in Fmoc Chemistry: A Comparative Analysis
For researchers and professionals in peptide synthesis and drug development, the presence of aspartic acid (Asp) in a peptide sequence presents a significant challenge. During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated basic conditions required for Fmoc group removal can trigger a notorious side reaction: aspartimide formation. This intramolecular cyclization leads to a cascade of undesirable byproducts, including racemized D-Asp peptides and β-peptides, which are often difficult to separate from the target peptide, thereby compromising purity and yield. The selection of a suitable protecting group for the β-carboxyl function of the aspartic acid residue is therefore a critical decision in the design of any peptide synthesis strategy.
This guide provides an objective comparison of commonly used aspartic acid protecting groups, supported by experimental data, to assist researchers in making informed decisions for their specific synthetic needs.
The Mechanism of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization. During the Fmoc deprotection step, typically with 20% piperidine in DMF, the backbone amide nitrogen of the amino acid C-terminal to the Asp residue is deprotonated.[1][2] This nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring, known as an aspartimide.[3] This intermediate is unstable and can be opened by nucleophiles like water or piperidine, leading to a mixture of the desired α-peptide, the isomeric β-peptide, and their corresponding piperidide adducts.[2] Furthermore, the α-carbon of the aspartimide intermediate is prone to epimerization, resulting in D-Asp isomers.
The propensity for this side reaction is highly sequence-dependent, with Asp-Gly motifs being the most susceptible due to the lack of steric hindrance from the glycine residue. Other problematic sequences include Asp-Asn, Asp-Ser, Asp-Arg, and Asp-Asp.
Caption: Mechanism of base-catalyzed aspartimide formation.
Comparison of Common Aspartic Acid Protecting Groups
The most common strategy to mitigate aspartimide formation is to use sterically bulky protecting groups on the Asp side-chain. These groups physically obstruct the nucleophilic attack from the backbone nitrogen, thereby reducing the rate of cyclization.
| Protecting Group | Abbreviation | Key Features & Performance | Cleavage Conditions |
| tert-Butyl | OtBu | The industry standard; cost-effective but offers minimal steric hindrance. Highly prone to aspartimide formation in susceptible sequences. | Standard TFA cocktail (e.g., 95% TFA) |
| 3-methylpent-3-yl | OMpe | Bulkier than OtBu, offering significantly better protection against aspartimide formation. A good balance of performance and cost. | Standard TFA cocktail |
| 5-n-butyl-5-nonyl | OBno | A new-generation, highly bulky and flexible group that provides exceptional protection, virtually eliminating aspartimide formation and racemization even in Asp-Gly sequences. | Standard TFA cocktail |
| Allyl | OAll | An orthogonal protecting group, stable to TFA and piperidine. Allows for selective on-resin deprotection for modifications like cyclization. Requires a palladium catalyst for removal, which can be expensive and toxic. | Pd(PPh₃)₄ and scavenger |
| 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl | ODmab | Orthogonal protecting group removable with mild hydrazine solution. Useful for selective deprotection but is prone to base-catalyzed aspartimide formation. | ~2% Hydrazine in DMF |
Quantitative Performance Data
The effectiveness of sterically hindered protecting groups has been quantified using model peptides known to be highly prone to aspartimide formation, such as the scorpion toxin II fragment (VKDGYI). The data below summarizes the percentage of aspartimide-related byproducts after prolonged treatment with 20% piperidine in DMF, simulating numerous deprotection cycles.
| Protecting Group | Model Peptide Sequence | % Aspartimide-Related Byproducts | % D-Aspartate | Reference |
| Asp(OtBu) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | ~44% | High | |
| Asp(OMpe) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | Significantly reduced vs. OtBu | Moderate | |
| Asp(OBno) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | ~0.1% per cycle | Low / Undetectable | |
| Asp(OtBu) | H-Val-Lys-Asp-Asn-Tyr-Ile-OH | High | High | |
| Asp(OBno) | H-Val-Lys-Asp-Asn-Tyr-Ile-OH | Almost undetectable | Low / Undetectable | |
| Asp(OtBu) | H-Val-Lys-Asp-Arg-Tyr-Ile-OH | High | High | |
| Asp(OBno) | H-Val-Lys-Asp-Arg-Tyr-Ile-OH | Almost undetectable | Low / Undetectable |
Note: The exact percentages can vary based on specific experimental conditions (temperature, time, etc.). The data clearly shows a trend of improved performance with increased steric bulk (OBno > OMpe > OtBu).
Experimental Protocols
General Fmoc-SPPS Workflow
The following diagram illustrates a typical cycle in automated solid-phase peptide synthesis.
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF. Perform this treatment twice: first for 3 minutes, drain, and then for 7-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OR)-OH, 4 equivalents), an activating agent (e.g., HBTU, 3.95 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Washing: Wash the resin with DMF (3 times) and then with dichloromethane (DCM) (3 times) before proceeding to the next cycle.
Cleavage and Deprotection Protocol
The choice of cleavage cocktail depends on the protecting groups present in the peptide. For acid-labile groups like OtBu, OMpe, and OBno, a standard TFA-based cocktail is used.
Reagent B (Standard Cleavage Cocktail):
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
This cocktail should be prepared fresh before use. Phenol and TIS act as scavengers to trap the reactive carbocations generated during cleavage.
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
HPLC Analysis Protocol for Aspartimide Quantification
Method:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of acetonitrile and water containing 0.1% TFA.
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
Quantification: The aspartimide, β-peptide, and other byproducts often elute close to the main product peak. Integrate the peak areas in the chromatogram to determine the relative percentage of each species. The identity of the peaks should be confirmed by mass spectrometry (LC-MS), as the aspartimide product will have a mass loss of 18 Da (loss of H₂O) compared to the target peptide, while α/β isomers will have the same mass.
Conclusion and Recommendations
The prevention of aspartimide formation is a critical factor in the successful synthesis of aspartic acid-containing peptides. While the standard Fmoc-Asp(OtBu)-OH is a cost-effective choice for sequences not prone to this side reaction, its use in problematic sequences (e.g., Asp-Gly) is strongly discouraged.
For sequences known to be susceptible to aspartimide formation, the use of sterically hindered protecting groups is highly recommended:
-
Fmoc-Asp(OMpe)-OH provides a significant improvement over OtBu and represents a good balance between cost and performance for many applications.
-
For the most challenging syntheses where purity is paramount, the newer generation Fmoc-Asp(OBno)-OH offers a superior solution, effectively suppressing both aspartimide formation and racemization.
Researchers should carefully consider the peptide sequence, the length of the synthesis, and the final purity requirements when selecting an aspartic acid protecting group. By choosing an appropriate strategy and optimizing synthesis conditions, the challenges associated with this problematic residue can be effectively overcome.
References
A Comparative Guide to the Mass Spectrometry Characterization of Allyl-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical decision that influences not only the efficiency of synthesis but also the subsequent characterization of the final peptide product. The allyl-protecting group strategy offers a unique set of advantages due to its orthogonality with the more common Fmoc and Boc strategies. This guide provides an objective comparison of the mass spectrometry (MS) performance of allyl-protected peptides with other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison at a Glance: Allyl vs. Other Protecting Groups
The selection of a protecting group can significantly impact the outcome of mass spectrometry analysis. Factors such as the lability of the group, its fragmentation behavior, and potential side reactions during analysis are crucial considerations. The following table summarizes key mass spectrometry characteristics of allyl-protected peptides compared to those with Fmoc and Boc protection.
| Feature | Allyl-Protected Peptides | Fmoc-Protected Peptides | Boc-Protected Peptides |
| MS Signal Intensity | Generally stable, providing good signal intensity. | Generally stable, providing good signal intensity. | Can be compromised by in-source decay, leading to the observation of [M+H-100]+ ions.[1] |
| In-Source Decay (ISD) | Generally stable with minimal in-source decay. | Generally stable with minimal in-source decay.[1] | Prone to in-source decay, leading to a prominent neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1] |
| Fragmentation Pattern | Primarily peptide backbone fragmentation (b and y ions). | The Fmoc group is generally stable, leading to predominant peptide backbone fragmentation.[1][2] | Can show a prominent neutral loss of the Boc group, in addition to peptide backbone fragmentation. |
| Potential Side Reactions in MS | Minimal side reactions reported under typical MS conditions. Instability can occur with certain acidic MALDI matrices. | Generally stable. | The lability of the Boc group can lead to premature deprotection in the ion source. |
| Overall MS Compatibility | Good, with the advantage of being orthogonal to Fmoc and Boc deprotection conditions, simplifying sample workup for MS analysis of selectively deprotected peptides. | Excellent, widely used and well-characterized in mass spectrometry. | Moderate, requires careful optimization of MS conditions to minimize in-source decay. |
Experimental Workflows and Methodologies
The successful mass spectrometry analysis of protected peptides hinges on a well-defined experimental workflow, from synthesis to data acquisition.
Logical Workflow for Synthesis and Analysis
Detailed Experimental Protocols
1. LC-MS/MS Analysis of Allyl-Protected Peptides
This protocol is designed for the characterization and impurity profiling of synthetic peptides.
-
Sample Preparation:
-
Dissolve the purified peptide in HPLC grade water to a stock concentration of 2 mg/mL.
-
Dilute the stock solution to an optimal concentration (e.g., 0.1 mg/mL) with 0.1% formic acid in water for LC-MS analysis.
-
For stress studies, incubate the peptide solution under desired conditions (e.g., 37°C for several days) before dilution.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a 20-minute gradient from 18% to 28% mobile phase B.
-
Flow Rate: Dependent on the column dimensions (analytical or preparative).
-
Detection: UV detection at 215 nm for peptide bonds, with MS detection in-line.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular weight of the parent peptide and any impurities, and in tandem MS (MS/MS) mode to obtain fragmentation data for sequence confirmation.
-
Fragmentation: Use Collision-Induced Dissociation (CID) to fragment the precursor ions.
-
2. MALDI-TOF Analysis of Allyl-Protected Peptides
This protocol is suitable for rapid mass confirmation of protected peptides.
-
Matrix Selection and Preparation:
-
For protected peptides, a neutral matrix such as 2,4,6-trihydroxyacetophenone or 2-amino-5-nitropyridine can be advantageous to avoid acid-labile deprotection.
-
α-Cyano-4-hydroxycinnamic acid (CHCA) is a common choice for peptides below 5 kDa.
-
Prepare a saturated solution of the chosen matrix in a suitable solvent, often a mixture of acetonitrile and water with 0.1% TFA.
-
-
Sample Spotting (Dried Droplet Method):
-
Mix the peptide sample solution (typically 0.1 to 10 µM) with the matrix solution in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely, allowing the sample and matrix to co-crystallize.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Laser: A nitrogen laser (337 nm) is typically used.
-
Data Acquisition: Acquire spectra in reflectron mode for higher mass accuracy.
-
Fragmentation Behavior of Protected Peptides
The fragmentation pattern observed in tandem mass spectrometry provides crucial information for peptide sequencing and localization of modifications.
For allyl-protected peptides, fragmentation is expected to primarily occur along the peptide backbone, yielding characteristic b- and y-ions, similar to Fmoc-protected peptides. In contrast, Boc-protected peptides often exhibit a significant neutral loss of the Boc group (100 Da) due to its lability. The stability of the allyl group under typical CID conditions simplifies the resulting MS/MS spectra, facilitating straightforward sequence confirmation.
Conclusion
The mass spectrometry characterization of allyl-protected peptides is a robust and reliable method for confirming the identity and purity of synthetic peptides. The stability of the allyl group during MS analysis, particularly in comparison to the Boc group, leads to cleaner fragmentation spectra dominated by backbone cleavages. This simplifies data interpretation and enhances the confidence in sequence verification. The orthogonality of the allyl protecting group also presents significant advantages in experimental design, allowing for selective deprotection and analysis of complex peptide structures. Researchers and drug development professionals can leverage these characteristics to streamline their analytical workflows and ensure the quality of their synthetic peptide products.
References
Purity Analysis of Crude Peptides Synthesized with Fmoc-Asp(OAll)-OH: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is crucial for accurate and reproducible results. The use of Nα-Fmoc-L-aspartic acid β-allyl ester (Fmoc-Asp(OAll)-OH) in solid-phase peptide synthesis (SPPS) offers a distinct advantage through its orthogonal protecting group strategy. The allyl (All) group can be selectively removed under mild conditions using a palladium(0) catalyst, leaving other protecting groups intact, which is particularly useful for on-resin cyclization or modification.[1][2] This guide provides an objective comparison of the purity of crude peptides synthesized using this compound with other common aspartic acid protecting groups, supported by experimental data and detailed analytical protocols.
A primary challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a cyclic imide intermediate that can lead to impurities such as α- and β-peptides and racemized products.[3] This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step.[3][4] The choice of the side-chain protecting group for aspartic acid is therefore critical in minimizing these impurities.
Comparative Purity Analysis
The purity of crude peptides is most commonly assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS). The following table summarizes the typical purity of a crude model peptide containing an Asp-Gly sequence, which is highly susceptible to aspartimide formation, comparing different aspartic acid protecting groups.
| Protecting Group | Crude Purity (%) | Major Impurities | Key Advantages & Disadvantages |
| This compound | Typically 80-90% | Deletion sequences, incomplete deprotection byproducts | Advantage: Orthogonal deprotection allows for selective side-chain manipulation. Disadvantage: Requires an additional deprotection step with a palladium catalyst. |
| Fmoc-Asp(OtBu)-OH | Variable (can be significantly lower) | Aspartimide-related byproducts (α- and β-peptides, racemized products), deletion sequences. | Advantage: Low cost and ease of use. Disadvantage: High propensity for aspartimide formation, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences. |
| Fmoc-Asp(OMpe)-OH | Higher than Fmoc-Asp(OtBu)-OH | Reduced levels of aspartimide-related byproducts. | Advantage: Increased steric hindrance reduces aspartimide formation compared to OtBu. Disadvantage: May not completely eliminate aspartimide formation in highly susceptible sequences. |
| Fmoc-Asp(OBno)-OH | Can be >95% | Minimal aspartimide-related byproducts. | Advantage: Bulky side-chain offers superior protection against aspartimide formation and racemization. Disadvantage: Higher cost compared to OtBu. |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of peptides.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Amino Acid Coupling: Dissolve this compound (or another protected aspartic acid) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add a base (e.g., DIPEA) and add the mixture to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin and treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (excluding the allyl group if orthogonal deprotection is desired).
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Allyl Group Deprotection Protocol
-
Swell the peptide-resin in DCM.
-
Add a solution of Pd(PPh₃)₄ in a mixture of CHCl₃/AcOH/NMM (37:2:1).
-
Agitate the mixture under an inert atmosphere for 2-3 hours.
-
Wash the resin thoroughly with DCM and DMF.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the primary method for assessing peptide purity.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer is suitable.
-
Mode: Positive ion mode.
-
Sample Preparation: The peptide sample can be introduced directly via infusion or coupled with an HPLC system (LC-MS). For direct infusion, dissolve the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Data Acquisition: Acquire data over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the peptide.
Visualizing the Workflow
The following diagrams illustrate the key processes in peptide synthesis and analysis.
Caption: Workflow of solid-phase peptide synthesis and subsequent purity analysis.
Caption: Orthogonal deprotection of the allyl group for on-resin modification.
References
Navigating Peptide Stability: A Comparative Guide to Modified Aspartic Acid Residues
For researchers, scientists, and drug development professionals, ensuring the chiral stability of peptide-based therapeutics is paramount to their efficacy and safety. A common degradation pathway involves the isomerization of aspartic acid (Asp) residues to isoaspartic acid (isoAsp), which can significantly impact a peptide's biological activity and immunogenicity. This guide provides a comprehensive comparison of the chiral stability of peptides containing modified aspartic acid residues, supported by experimental data and detailed analytical protocols.
The non-enzymatic formation of isoaspartyl peptide bonds is a prevalent form of degradation for peptide and protein therapeutics under mild conditions.[1][2][3] This process occurs through an intramolecular rearrangement to form a succinimide intermediate, which then hydrolyzes to yield a mixture of isoAsp-Xaa and Asp-Xaa linkages.[1][2] The rate of this isomerization is notably higher in sequences with high local flexibility, such as Asn-Gly, Asn-Ser, and Asp-Gly. The consequences of isoaspartate formation can be severe, leading to a decrease in biological activity, altered susceptibility to proteolytic degradation, and the potential to elicit an autoimmune response.
To mitigate these stability issues, various modifications to the aspartic acid residue have been explored. This guide focuses on comparing the stability of peptides containing isoaspartic acid, N-methylated aspartic acid, and α-methyl-aspartic acid against the native aspartic acid.
Comparative Analysis of Chiral Stability
The following table summarizes the key characteristics and stability profiles of peptides containing different modifications of aspartic acid.
| Modification | Structure | Impact on Peptide Backbone | Chiral Stability | Key Analytical Techniques |
| Aspartic Acid (Asp) | Canonical α-amino acid | Flexible | Prone to isomerization to isoAsp, especially in flexible regions. | HPLC, CE, MS |
| Isoaspartic Acid (isoAsp) | β-amino acid isomer of Asp | Introduces a "kink" in the peptide backbone, altering conformation. | This is the product of chiral instability of Asp. | HPLC, CE, MS, PIMT Assay |
| N-Methylated Aspartic Acid | Methyl group on the amide nitrogen | Increases resistance to proteolytic degradation and can enhance bioavailability. May increase the proportion of cis amide bonds. | Generally enhances stability by sterically hindering the formation of the succinimide intermediate. | HPLC, MS |
| α-Methyl-Aspartic Acid | Methyl group on the α-carbon | Restricts conformational freedom, promoting helical structures and increasing proteolytic stability. | The steric hindrance from the α-methyl group is expected to significantly inhibit succinimide formation, thus enhancing chiral stability. | CD Spectroscopy, HPLC, MS |
Quantitative Data on Isomerization Rates
The rate of isoaspartate formation is highly sequence-dependent. The following table presents illustrative data on the isomerization rates for different peptide sequences.
| Peptide Sequence | Modification | Condition | Isomerization Rate (day⁻¹) | Reference |
| NGEF | N-terminal Asn | Neutral pH | 0.6 | |
| AANGEF | Internal Asn | Neutral pH | ~0.1 |
Note: The isomerization of Asn is approximately 50-fold faster than that of Asp at neutral pH.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide stability. Below are protocols for key experiments used in the analysis of modified aspartic acid-containing peptides.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation of Asp and isoAsp Isomers
This method is widely used for the separation and quantification of peptide isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Vydac 218TP5215, 150 x 2.1 mm, 3 µm particles, 300 Å pore size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Prepare peptide samples at a concentration of 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the sample onto the C18 column.
-
Elute the peptides using a linear gradient of acetonitrile with 0.1% TFA. For example, a gradient from 1% to 11% Mobile Phase B over 20 minutes at a flow rate of 0.7 mL/min can be effective for separating isomers.
-
Monitor the elution profile at 214 nm.
-
Quantify the peak areas corresponding to the Asp and isoAsp containing peptides to determine the extent of isomerization.
Protocol 2: Capillary Electrophoresis (CE) for Quantitative Analysis of Isoaspartate Formation
CE offers a high-resolution separation technique for charged molecules like peptides and their isomers.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Reagents:
-
Background Electrolyte (BGE): e.g., 50 mM sodium phosphate buffer, pH 7.4.
Procedure:
-
Dissolve peptide samples in the BGE.
-
Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a separation voltage (e.g., 20-30 kV).
-
Detect the migrating peptides at a suitable wavelength (e.g., 200 nm).
-
The migration times will differ for the Asp and isoAsp containing peptides, allowing for their quantification.
Protocol 3: Mass Spectrometry (MS) for Identification and Characterization of Isomers
MS, particularly tandem MS (MS/MS), is a powerful tool for the unambiguous identification of isoaspartate residues.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer coupled to a fragmentation cell (e.g., collision-induced dissociation - CID, or electron transfer dissociation - ETD).
Procedure:
-
Introduce the peptide sample into the mass spectrometer, often after separation by HPLC.
-
Select the precursor ion corresponding to the peptide of interest.
-
Fragment the precursor ion using CID or ETD.
-
Analyze the resulting fragment ions. The fragmentation patterns of Asp and isoAsp containing peptides will differ, allowing for their differentiation. For instance, with ETD, isoAsp residues can yield diagnostic c+57 and z-57 fragment ions.
Protocol 4: Enzymatic Assay using Protein L-isoaspartyl Methyltransferase (PIMT)
This highly specific and sensitive method quantifies isoAsp residues.
Instrumentation:
-
HPLC system with a UV detector.
Reagents:
-
Protein L-isoaspartyl methyltransferase (PIMT).
-
S-adenosyl-L-methionine (SAM).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4).
Procedure:
-
Incubate the peptide sample with PIMT and SAM in the reaction buffer.
-
PIMT specifically methylates the isoaspartyl residues, producing S-adenosyl-L-homocysteine (SAH) in a stoichiometric manner.
-
Stop the reaction and separate the components by RP-HPLC.
-
Quantify the amount of SAH produced by monitoring its absorbance at 260 nm.
-
The amount of SAH is directly proportional to the amount of isoaspartate in the sample.
Visualizing Degradation and Analytical Workflows
To better understand the processes involved, the following diagrams illustrate the degradation pathway of aspartic acid and a typical experimental workflow for chiral stability analysis.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
